Technical Documentation Center

Phenyl-tri(phenoxy)silane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Phenyl-tri(phenoxy)silane
  • CAS: 1173-15-5

Core Science & Biosynthesis

Foundational

chemical structure and properties of phenyl-tri(phenoxy)silane

An In-depth Technical Guide to Phenyl-tri(phenoxy)silane Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of phenyl-tri(phenoxy)silane (CAS No. 1173-15-5),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Phenyl-tri(phenoxy)silane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of phenyl-tri(phenoxy)silane (CAS No. 1173-15-5), a unique organosilicon compound characterized by a central silicon atom bonded to one phenyl and three phenoxy groups. This document delves into its core chemical structure, physicochemical properties, synthesis, and reactivity. By synthesizing data from established chemical databases and scientific literature, this guide offers field-proven insights into its spectroscopic characterization and burgeoning applications, particularly in materials science. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile silane.

Molecular Structure and Chemical Identity

Phenyl-tri(phenoxy)silane, with the molecular formula C24H20O3Si, possesses a tetrahedral geometry around the central silicon atom.[1] The silicon atom is covalently bonded to a single phenyl group and three phenoxy groups through Si-C and Si-O linkages, respectively. The IUPAC name for this compound is triphenoxy(phenyl)silane.[1] The presence of both direct phenyl-silicon and phenoxy-silicon bonds imparts a unique combination of thermal stability, steric hindrance, and reactivity.

The structure consists of a robust silicate core functionalized with aromatic rings, which dictates its physical properties and applications, particularly in high-performance polymers and as a synthetic intermediate.

Caption: 2D representation of Phenyl-tri(phenoxy)silane.

Physicochemical Properties

The properties of phenyl-tri(phenoxy)silane are derived from its substantial aromatic character and the central organosilicon core. The following table summarizes its key physicochemical data, which are critical for designing experimental conditions and predicting its behavior in various systems.

PropertyValueSource
CAS Number 1173-15-5[1][2]
Molecular Formula C24H20O3Si[1][2]
Molecular Weight 384.5 g/mol [1]
IUPAC Name triphenoxy(phenyl)silane[1]
Density (Predicted) 1.2 ± 0.1 g/cm³[2]
Boiling Point (Predicted) 448.4 ± 18.0 °C at 760 mmHg[2]
Flash Point (Predicted) 230.0 ± 28.7 °C[2]
Refractive Index (Predicted) 1.629[2]

Synthesis and Purification

Synthetic Approach: Nucleophilic Substitution

The most direct and common method for synthesizing phenyl-tri(phenoxy)silane is through the nucleophilic substitution reaction between phenyltrichlorosilane and phenol.[2] This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, which acts as a hydrogen chloride (HCl) scavenger. The base neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.

The causality behind this choice of reactants is clear: phenyltrichlorosilane provides the electrophilic silicon center, while phenol acts as the nucleophile. The use of anhydrous solvents is critical, as the starting trichlorosilane and the product are sensitive to moisture, which can lead to the formation of undesirable siloxanes through hydrolysis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge reactor with an anhydrous solvent (e.g., Toluene) and Phenol B Add HCl scavenger (e.g., Triethylamine) A->B C Cool mixture in ice bath (0-5°C) B->C D Slowly add Phenyltrichlorosilane (exothermic reaction) C->D E Allow to warm to RT and stir for several hours D->E F Filter to remove Triethylamine hydrochloride salt E->F G Wash filtrate with dilute acid and brine F->G H Dry organic layer (e.g., over Na2SO4) G->H I Remove solvent under reduced pressure H->I J Purify via vacuum distillation I->J G prop1 High Aromatic Content app1 High Refractive Index Polymers prop1->app1 increases RI app2 High-Temperature Resistant Materials prop1->app2 imparts thermal stability app4 Hydrophobic Surface Modifier prop1->app4 confers hydrophobicity prop2 Tetrahedral Silicate Core prop2->app2 stable core structure prop3 Hydrolyzable Si-O Bonds app3 Crosslinking Agent for Silicone Resins prop3->app3 enables network formation prop4 Steric Bulk app5 Intermediate in Organic Synthesis prop4->app5 directs reactivity

Sources

Exploratory

Unraveling the Thermal Degradation Mechanism of Phenyl-tri(phenoxy)silane: A Comprehensive Guide for Advanced Material Design

Executive Summary For researchers and drug development professionals, the thermal stability of polymeric materials used in pharmaceutical manufacturing and medical devices is a critical regulatory concern. Phenyl-tri(phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the thermal stability of polymeric materials used in pharmaceutical manufacturing and medical devices is a critical regulatory concern. Phenyl-tri(phenoxy)silane (PTPS) is a specialized cross-linking agent used to synthesize high-temperature silicone rubbers, resins, and advanced dielectrics. Unlike conventional aliphatic alkoxysilanes, PTPS confers exceptional thermal resistance. This whitepaper dissects the thermodynamic causality behind PTPS stability, maps its radical-mediated thermal degradation mechanism, and provides a self-validating analytical protocol for Extractables and Leachables (E&L) profiling.

Molecular Causality: Why Phenyl-tri(phenoxy)silane?

The selection of a cross-linking agent directly dictates the failure mode of a polymer matrix under thermal stress. Conventional cross-linkers like tetraethoxysilane (TEOS) often leave residual silanol (Si–OH) groups within the matrix. Under thermal stress, these residual Si–OH groups initiate polysiloxane chain degradation via a low-temperature "unzipping" mechanism[1].

PTPS circumvents this vulnerability through two primary structural advantages:

  • Steric Shielding: The bulky phenoxy (–O–Ph) and phenyl (–Ph) groups physically shield the silicon center from nucleophilic attack.

  • Electronic Delocalization: The formation of Si–O–Ph bonds significantly increases the cross-linking density while preventing degradation via intramolecular "back-biting" and oxidative cleavage[2]. The Si–O–Ph bond exchange mechanism inherently requires higher activation energy to overcome the energy barrier compared to standard Si–O–C bonds[3].

The Thermal Degradation Mechanism: A Kinetic Breakdown

The thermal decomposition of PTPS-crosslinked networks does not occur via simple hydrolysis. Instead, it follows a high-temperature radical pathway that can be divided into distinct kinetic stages.

  • Stage 1: Matrix Dehydration (< 400°C) At lower temperatures, the PTPS network is highly stable. Any minor mass loss is strictly attributed to the condensation of unreacted, residual Si–OH groups or the volatilization of trapped solvent impurities. The Si–O–Ph bonds remain entirely intact[3].

  • Stage 2: Homolytic Scission and Radical Propagation (400°C – 600°C) As thermal energy surpasses the bond dissociation threshold, the mechanism shifts to homolytic cleavage. The Si–C(phenyl) and O–C(phenyl) bonds break, generating highly reactive silyl ( ≡Si∙ ), phenoxy ( ∙OPh ), and phenyl ( ∙Ph ) radicals. These radicals immediately abstract hydrogen atoms from adjacent polymer chains, leading to the evolution of volatile extractables—primarily phenol and benzene .

  • Stage 3: Char Formation and Crosslinking (> 600°C) At extreme temperatures, the remaining radical species recombine. The organic side groups are completely stripped away, and the siloxane backbone collapses into a highly cross-linked, inorganic silicon dioxide ( SiO2​ ) and silicon carbide ( SiC ) char residue[1].

Mechanism PTPS Phenyl-tri(phenoxy)silane (Stable < 400°C) Init Homolytic Scission (Thermal Initiation) PTPS->Init Heat (>400°C) Radicals Radical Intermediates (Si•, •OPh, •Ph) Init->Radicals Prop H-Abstraction & Rearrangement Radicals->Prop Volatiles Volatile Extractables (Phenol, Benzene) Prop->Volatiles Volatilization Char Crosslinked Residue (SiO2 / SiC Char) Prop->Char Recombination

Fig 1. Radical-mediated thermal degradation pathway of phenyl-tri(phenoxy)silane.

Quantitative Energetics of PTPS Degradation

To predict the thermal behavior of PTPS in pharmaceutical manufacturing environments (e.g., dry heat depyrogenation at 250°C), one must analyze the bond dissociation energies (BDE). Table 1 summarizes the thermodynamic properties dictating the degradation causality.

Table 1: Thermodynamic Properties and Bond Energetics Relevant to PTPS

Bond TypeApprox. Bond Energy (kJ/mol)Mechanistic Role & Causality
Si–O ~452Forms the ultra-stable siloxane backbone. Resists cleavage until >600°C.
C–O (Phenoxy) ~358Cleavage generates phenoxy radicals, driving the formation of phenol gas.
Si–C (Phenyl) ~318The weakest link in the PTPS structure; primary site for initial radical generation.
Si–O–Ph System-dependentProvides critical steric bulk, preventing cyclic siloxane unzipping[2].

Self-Validating Analytical Protocol for Extractables Profiling

For drug development professionals assessing polymer safety, standard thermogravimetric analysis (TGA) is insufficient because it cannot identify the chemical nature of the evolved gases. The following protocol utilizes an orthogonal, self-validating approach to ensure absolute trustworthiness in E&L profiling.

Protocol: Orthogonal Py-GC/MS and TGA-FTIR with Mass-Balance Closure
  • Step 1: Internal Standard Spiking (The Control) Introduce a known concentration of an isotopically labeled internal standard (e.g., Phenol- d5​ ) into the PTPS-crosslinked polymer matrix. Causality: This allows for absolute quantification of evolved volatiles, correcting for any matrix suppression effects during ionization.

  • Step 2: Isothermal TGA-FTIR Analysis Subject the sample to isothermal holds at 300°C, 400°C, and 600°C in a TGA furnace coupled to an FTIR gas cell. Record the total mass loss ( ΔmTGA​ ) and continuously monitor the IR absorbance for the O–H stretch of phenol ( 3600−3200 cm−1 ) and the aromatic C–H stretch of benzene ( 3100−3000 cm−1 ).

  • Step 3: Py-GC/MS Trace Profiling Flash pyrolyze an identical sample mass at the exact same temperature setpoints. Separate the volatiles via Gas Chromatography and identify them via Mass Spectrometry. Quantify the total mass of evolved phenol and benzene ( ΔmGCMS​ ) using the Phenol- d5​ calibration curve.

  • Step 4: The Self-Validation Loop (Mass-Balance Closure) Compare the quantitative outputs. The system validates itself through the following equation:

    ΔmTGA​≈ΔmGCMS​+Residual Char Mass

    Diagnostic Check: If ΔmTGA​≫ΔmGCMS​ , the mechanism is incomplete. This discrepancy proves that high-molecular-weight cyclic oligomers are forming and condensing in the transfer lines before reaching the MS detector, dictating an immediate required increase in the transfer line temperature.

Workflow Prep Isothermal Conditioning TGA TGA-FTIR (Mass Loss) Prep->TGA PyGCMS Py-GC/MS (Trace ID) Prep->PyGCMS Valid Mass Balance Validation TGA->Valid IR Data PyGCMS->Valid MS Data Output E&L Risk Assessment Valid->Output

Fig 2. Self-validating analytical workflow for profiling PTPS thermal degradation products.

Implications for Drug Development & Pharmaceutical Manufacturing

The thermal degradation profile of PTPS is highly relevant to the pharmaceutical industry. Silicone components utilized in bioreactors, peristaltic pump tubing, and implantable drug-eluting matrices undergo rigorous high-temperature sterilization (e.g., autoclaving at 121°C or dry heat at 250°C).

Because the Si–O–Ph bond in PTPS remains stable well beyond 300°C[3], PTPS-crosslinked silicones present a significantly lower risk of leaching low-molecular-weight cyclic siloxanes into drug products compared to standard methyl-silicone rubbers. However, if exposed to extreme localized heating (e.g., friction in peristaltic pumps), the generation of phenol and benzene—both highly regulated toxicological compounds—must be strictly monitored using the self-validating Py-GC/MS protocol outlined above.

References[1] How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber - MDPI.Available Here[2] Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - ResearchGate / RSC Advances. Available Here[3] Silicone Resin-Based Covalent Adaptive Networks Additionally Cross-Linked by Si–O–Ph Bonds - ACS Sustainable Chemistry & Engineering. Available Here

Sources

Foundational

Molecular Dynamics Simulation of Phenyl-tri(phenoxy)silane: A Comprehensive Technical Guide

Executive Summary Phenyl-tri(phenoxy)silane (PTPS), characterized by a central silicon atom bonded to one phenyl ring and three phenoxy groups, is a highly sterically hindered, thermally stable organosilane. Due to its u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl-tri(phenoxy)silane (PTPS), characterized by a central silicon atom bonded to one phenyl ring and three phenoxy groups, is a highly sterically hindered, thermally stable organosilane. Due to its unique rheological and thermal properties, PTPS and its derivatives are heavily investigated as high-temperature synthetic lubricants, robust stationary phases in gas chromatography, and specialized cross-linking agents in polymer science.

Understanding the nanoscale behavior of PTPS—specifically its self-diffusion, localized density fluctuations, and intermolecular packing—requires high-fidelity Molecular Dynamics (MD) simulations. This whitepaper provides a comprehensive, self-validating methodology for parameterizing and simulating PTPS, addressing the specific quantum mechanical and thermodynamic challenges inherent to the Si-O-C and Si-Caromatic​ linkages.

The Organosilane Force Field Conundrum

The primary bottleneck in simulating PTPS is the lack of native, highly accurate silicon parameters in standard biomolecular or organic force fields. While silicon and carbon are group IVA isosteres, their electronic behaviors differ drastically. Silicon's larger atomic radius, lower electronegativity, and the hyperconjugation effects within the Si-O-C ether-like linkages result in longer bond lengths and significantly lower torsional barriers compared to their carbon analogues.

Using an unmodified General Amber Force Field (GAFF) or OPLS-AA often leads to an overestimation of the Si-O-C rotational barriers. This artificial rigidity prevents the phenoxy rings from adopting their true dynamic conformations, ultimately causing the simulation box to yield incorrect liquid densities and diffusion coefficients.

To resolve this, modern protocols rely on GAFF2 supplemented with Amber-compatible organosilane extensions 1 or specialized liquid-phase organosilicon force fields 2. These extensions recalibrate the Lennard-Jones (12-6) parameters and dihedral force constants against high-level Density Functional Theory (DFT) data, ensuring the simulated fluid accurately mimics macroscopic thermophysical properties.

Quantitative Target Properties

Before initiating the simulation, it is critical to establish the baseline physicochemical properties of PTPS. These metrics serve as the ground truth for validating the force field parameterization during the NPT equilibration phase.

PropertyValueComputational / Experimental Relevance
Chemical Formula C24​H20​O3​Si Defines system topology and mass.
Molecular Weight 384.5 g/mol Used for density and diffusion calculations.
CAS Number 1173-15-5Identifier for cross-referencing literature.
Predicted Density 1.2±0.1 g/cm3 Primary validation metric during NPT phase.
Boiling Point 448.4±18.0∘C Indicates high thermal stability; requires high-T MD.
Polar Surface Area 27.7 ŲInfluences intermolecular electrostatic interactions.

Data synthesized from the PubChem Database 3 and Guidechem predictive models 4.

Visualizing the Simulation Architecture

The following diagram outlines the causal, step-by-step pipeline required to take PTPS from a raw 3D structure to a fully equilibrated production trajectory.

MD_Workflow QM 1. QM Optimization DFT B3LYP/6-31G* RESP 2. RESP Charges ESP Fitting QM->RESP ESP Map FF 3. Force Field GAFF2 + Si Extensions RESP->FF Charges Box 4. System Assembly Bulk Liquid PTPS FF->Box Topology Min 5. Minimization Steepest Descent Box->Min Coordinates NVT 6. NVT Equilibration Thermalization (300K) Min->NVT Minimized NPT 7. NPT Equilibration Density Consolidation NVT->NPT 300K Prod 8. Production MD Trajectory Generation NPT->Prod 1 atm

Figure 1: End-to-end molecular dynamics workflow for phenyl-tri(phenoxy)silane.

Step-by-Step Methodology & Causality

Phase 1: Quantum Mechanical Parameterization
  • Geometry Optimization: Build the initial PTPS monomer and optimize its geometry using Gaussian or ORCA at the B3LYP/6-31G* level of theory.

    • Causality: GAFF2 is natively parameterized against B3LYP/6-31G* data. Using a different functional or basis set would break the internal consistency of the non-bonded interactions, leading to skewed phase behavior.

  • RESP Charge Derivation: Calculate the Electrostatic Potential (ESP) grid and fit the Restrained Electrostatic Potential (RESP) charges. The central Silicon atom will typically exhibit a strong positive partial charge (due to the electron-withdrawing oxygen atoms), which must be accurately captured to model intermolecular Coulombic forces correctly.

Phase 2: System Assembly
  • Topology Generation: Process the QM-optimized monomer through antechamber (AmberTools), applying GAFF2 atom types. Manually patch the topology using the Amber-compatible organosilane parameters to correct the Si-O-C dihedrals and Si Lennard-Jones epsilon/sigma values.

  • Box Packing: Use Packmol to randomly distribute 500–1000 PTPS molecules into a cubic simulation box.

    • Causality: Set the initial packing density intentionally low (e.g., 0.8 g/cm3 ) to prevent catastrophic steric clashes (ring-piercing) between the bulky phenoxy groups during the initial generation.

Phase 3: Minimization and Equilibration (The Self-Validating Protocol)
  • Energy Minimization: Execute 50,000 steps of the Steepest Descent algorithm.

    • Validation Checkpoint: The maximum force ( Fmax​ ) must drop below 1000 kJ mol−1 nm−1 . If it does not, the initial Packmol box contains unresolved steric clashes that will crash the MD integrator.

  • NVT Equilibration (Constant Volume/Temperature): Run for 1 ns at 300K using a Berendsen thermostat .

    • Causality: The Berendsen thermostat is chosen here because it aggressively suppresses high-frequency temperature spikes, preventing the newly minimized system from exploding. A 1 fs timestep is mandatory here as the system is highly volatile.

  • NPT Equilibration (Constant Pressure/Temperature): Switch to the Nosé-Hoover thermostat and Parrinello-Rahman barostat (1 atm) for 5 to 10 ns.

    • Causality: Parrinello-Rahman allows the simulation box volume to fluctuate naturally, consolidating the artificially low-density Packmol box into a realistic liquid phase.

    • Validation Checkpoint: Plot the density over time. The equilibration is only successful—and the force field validated—if the density plateaus with a drift of <0.1% over the final 2 ns, converging near the target of ∼1.2 g/cm3 .

Phase 4: Production Run
  • Simulation Parameters: Execute a 50 ns to 100 ns production run. Apply the LINCS algorithm to constrain all bonds involving hydrogen.

    • Causality: Constraining the high-frequency C-H vibrational modes allows the integration timestep to be safely increased from 1 fs to 2 fs, doubling computational throughput without sacrificing thermodynamic accuracy.

  • Electrostatics: Use Particle-Mesh Ewald (PME) with a real-space cutoff of 1.0 nm for both Coulombic and Lennard-Jones interactions, applying long-range dispersion corrections for energy and pressure.

Trajectory Analysis & Property Extraction

Once the production trajectory is generated, the following properties should be extracted to evaluate the performance of PTPS as a material:

  • Radial Distribution Function (RDF): Calculate the g(r) between the central Silicon atoms to determine the first solvation shell and the degree of π−π stacking between adjacent phenoxy rings.

  • Self-Diffusion Coefficient ( D ): Extracted via the Einstein relation from the Mean Squared Displacement (MSD) of the molecules over time. A linear MSD plot indicates true Fickian diffusion, essential for evaluating PTPS's efficacy as a fluid lubricant.

References

  • The development of an Amber-compatible organosilane force field for drug-like small molecules ResearchGate / Physical Chemistry Chemical Physics URL
  • New Force-Field for Organosilicon Molecules in the Liquid Phase ACS Publications URL
  • Phenyl-tri(phenoxy)
  • Silane, triphenoxyphenyl- 1173-15-5 Chemical Properties Guidechem URL

Sources

Exploratory

Mechanistic and Kinetic Profiling of Phenyl-tri(phenoxy)silane Hydrolysis in Acidic Media

Executive Summary For drug development professionals and materials scientists, the controlled hydrolysis of organosilanes is foundational to the synthesis of targeted siloxane matrices, stationary phases for chromatograp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, the controlled hydrolysis of organosilanes is foundational to the synthesis of targeted siloxane matrices, stationary phases for chromatography, and advanced drug-delivery coatings. Phenyl-tri(phenoxy)silane (PTPS) offers a unique hydrolytic profile due to the steric bulk and electronic properties of its phenoxy leaving groups[1][2]. This technical guide provides an in-depth mechanistic analysis and a self-validating experimental framework for quantifying PTPS hydrolysis kinetics in acidic media.

Mechanistic Framework: The Acid-Catalyzed Pathway

The hydrolytic polycondensation of alkoxysilanes and aryloxysilanes is highly pH-dependent. In alkaline environments, hydrolysis is sluggish while condensation is rapid, leading to premature gelation. Conversely, in acidic media (pH 1–3), hydrolysis is exceptionally fast and condensation is suppressed, allowing for the precise kinetic isolation of the hydrolysis steps[1].

For PTPS, the acid-catalyzed mechanism proceeds via a specific sequence governed by the accumulation of positive charge in the transition state[3]. The reaction initiates with the rapid, reversible protonation of the phenoxy oxygen. However, the lone pairs on the phenoxy oxygen are delocalized into the aromatic ring, significantly decreasing its basicity compared to standard alkoxy groups (e.g., methoxy or ethoxy)[4][5]. This delocalization lowers the equilibrium concentration of the protonated intermediate.

Following protonation, a water molecule executes a rate-determining bimolecular nucleophilic attack ( SN​2−Si ) on the central silicon atom. This forms a pentacoordinate transition state, culminating in the cleavage of the Si-O bond and the expulsion of phenol[2][6].

Pathway A Phenyl-tri(phenoxy)silane (PTPS) B Protonated Intermediate [Ph-Si(OPh)2(O+HPh)] A->B + H+ (Fast, Reversible) C Pentacoordinate Transition State (SN2-Si Attack by H2O) B->C + H2O (Rate-Determining) D Silanol Intermediate [Ph-Si(OPh)2(OH)] C->D - H+ E Phenol Release (PhOH) C->E Leaving Group Departure D->A Successive Hydrolysis Steps 2 & 3

Fig 1. Acid-catalyzed SN2-Si hydrolysis mechanism of phenyl-tri(phenoxy)silane.

Kinetic Principles and Thermodynamic Parameters

In the presence of excess water, the hydrolysis of PTPS follows pseudo-first-order kinetics, expressed as Rate=kobs​[PTPS] , where kobs​=kH+​[H+] [4][6].

The kinetics are dictated by a delicate balance of inductive (-I) and steric ( Es​ ) effects, mathematically modeled by the Taft equation[2][3]. The bulky phenoxy groups impose severe steric hindrance, restricting the approach trajectory of the nucleophilic water molecule. Simultaneously, their electron-withdrawing nature increases the electrophilicity of the silicon center but impedes the initial protonation step[5]. In acidic media, the penalty to protonation and steric crowding dominates, rendering PTPS hydrolysis slower than its less-hindered alkoxy counterparts[1].

Table 1: Comparative Kinetic Parameters for Silane Hydrolysis in Acidic Media (pH 2.0, 298 K)

Silane PrecursorLeaving GroupRelative Hydrolysis Rate ( krel​ )Steric Hindrance ( Es​ )Electronic Inductive Effect ( σ∗ )
Phenyltrimethoxysilane -OCH₃1.00 (Reference)MinimalElectron-donating (Facilitates protonation)
Phenyltriethoxysilane -OCH₂CH₃0.35ModerateElectron-donating
Phenyl-tri(phenoxy)silane -OPh0.05HighElectron-withdrawing (Impedes protonation)

Note: Relative rates are extrapolated from established Taft/Hammett linear free energy relationships for aryloxysilanes[2][3].

Experimental Methodology: Self-Validating Kinetic Assay

To accurately measure the sequential pseudo-first-order rate constants ( k1​,k2​,k3​ ) of PTPS without the confounding effects of condensation, a robust, internally validated protocol is required. The following methodology utilizes orthogonal analytical techniques to ensure data integrity[2][6].

Step-by-Step Protocol
  • Solvent Matrix Preparation: Dissolve high-purity PTPS in a 50:50 (v/v) anhydrous Tetrahydrofuran (THF) / Water co-solvent system.

    • Causality: PTPS is highly hydrophobic. Utilizing a co-solvent prevents biphasic partitioning, ensuring the reaction is kinetically controlled rather than mass-transfer limited[2].

  • Acidic Initiation: Inject a standardized aqueous HCl buffer to adjust the system to an apparent pH of 2.0.

    • Causality: At pH 2.0, the condensation rate of silanols is at its absolute minimum (near the isoelectric point), effectively decoupling hydrolysis from condensation[1].

  • Thermostatting: Maintain the reaction vessel at a constant 298 K under an inert argon atmosphere to prevent oxidative degradation of the expelled phenol.

  • In-Situ Monitoring (The Validation Loop):

    • Pathway A (UV-Vis Spectroscopy): Continuously monitor the reaction mixture at 270 nm to quantify the molar release rate of free phenol.

    • Pathway B ( 29Si NMR Spectroscopy): Concurrently acquire spectra to track the disappearance of the T0 (fully substituted PTPS) peak and the sequential emergence of T1 , T2 , and T3 (silanol) species.

  • Data Reconciliation: Cross-validate the datasets. The molar rate of phenol appearance (UV-Vis) must mathematically equal the weighted sum of the silanol species formed (NMR).

    • Causality: If Δ[Phenol]=Δ[T1]+2Δ[T2]+3Δ[T3] , the divergence indicates premature condensation (water generation) or solvent evaporation, immediately flagging the run as invalid.

Workflow S1 1. Reagent Prep (PTPS in THF/H2O) S2 2. Acidification (HCl buffer, pH 1-3) S1->S2 S3 3. Thermostatting (298 K, inert atm) S2->S3 S4 4. In-Situ Monitoring (29Si NMR / UV-Vis) S3->S4 S5 5. Data Extraction (Phenol release rate) S4->S5 S6 6. Kinetic Modeling (Pseudo-1st Order) S5->S6

Fig 2. Self-validating experimental workflow for monitoring PTPS hydrolysis kinetics.

Analytical Troubleshooting & Field Insights

When applying this framework to drug-device combination products or chromatographic resin synthesis, researchers must account for enthalpy-entropy compensation (EEC)[2][3]. The rigid transition state required for the SN​2−Si attack results in a highly negative entropy of activation ( ΔS‡ ). If the co-solvent ratio is altered, preferential solvation of the transition state can drastically shift the isokinetic temperature, causing unexpected non-linearities in the Arrhenius plot[2]. Always verify the linear free energy relationship (LFER) when transitioning from bench-scale assays to pilot-scale synthesis.

References

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review, MDPI. 1

  • On the Hydrolysis of Trialkylphenoxysilanes, SciSpace. 4

  • Kinetics of alkoxysilanes hydrolysis: An empirical approach, PubMed. 2

  • (PDF) Kinetics of alkoxysilanes hydrolysis: An empirical approach, ResearchGate. 3

  • Kinetics of alkoxysilanes hydrolysis: An empirical approach, PMC. 6

  • Quantitative Analysis of Aryloxysilanes, KU.dk. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Surface Modification Using Phenyl-tri(phenoxy)silane

Executive Summary & Mechanistic Rationale Surface modification via organosilanes is a foundational technique for tuning the wettability, chemical resistance, and tribological properties of metal oxides and silica substra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Surface modification via organosilanes is a foundational technique for tuning the wettability, chemical resistance, and tribological properties of metal oxides and silica substrates. While highly reactive silanes (e.g., trichlorosilanes) are common, they are prone to rapid, uncontrolled bulk polymerization in the presence of ambient moisture, leading to uneven multilayers and pore-clogging in mesoporous materials[1].

To achieve ultra-precise, uniform self-assembled monolayers (SAMs), sterically hindered precursors such as phenyl-tri(phenoxy)silane (CAS 1173-15-5, also known as triphenoxy(phenyl)silane) are utilized[2]. The phenoxy (-OPh) leaving group provides exceptional thermal and hydrolytic stability at room temperature[3].

The Causality of the Chemistry: Unlike methoxy or ethoxy groups, the phenoxy group is a poor leaving group. Its cleavage requires specific activation—typically acid-catalyzed protonation of the phenoxy oxygen, followed by rate-limiting nucleophilic attack by trace water[4]. By forcing the reaction to occur only under high heat (refluxing toluene) and catalytic conditions, researchers can perfectly control the thermodynamic assembly of the monolayer. The resulting phenyl-terminated surface provides robust hydrophobicity and π−π interaction sites, ideal for organic field-effect transistors (OFETs) and advanced chromatography[5].

Comparative Silane Dynamics

To understand why phenyl-tri(phenoxy)silane is chosen over simpler alternatives, we must compare their kinetic and thermodynamic profiles.

Table 1: Reaction Kinetics and Properties of Phenyl-Silane Precursors

Silane PrecursorLeaving GroupHydrolysis RateRequired Curing TempFinal Contact Angle (H₂O)Primary Application
Phenyltrichlorosilane -ClInstantaneous / ViolentRoom Temp85° - 90°Rapid vapor-phase deposition; prone to bulk gelation.
Phenyltrimethoxysilane -OCH₃Moderate60°C - 80°C85° - 90°General liquid-phase coating; sensitive to ambient humidity.
Phenyl-tri(phenoxy)silane -OPhVery Slow / Controlled110°C - 130°C90° - 95°Precision SAMs; mesoporous functionalization; high-temp stability.

Reaction Pathway Visualization

G cluster_0 Phase 1: Activation & Hydrolysis cluster_1 Phase 2: Condensation & Curing A Substrate Hydroxylation (O2 Plasma / Acid Wash) B Protonation of Phenoxy Group (Acid Catalysis) A->B C Nucleophilic Attack by H2O (Formation of Silanols) B->C D Hydrogen Bonding (Silanol to Surface -OH) C->D E Thermal Condensation (110°C) (Si-O-Si Bond Formation) D->E F Phenol Byproduct Removal (Solvent Wash & Bake) E->F

Reaction pathway for phenyl-tri(phenoxy)silane surface modification.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. At each critical juncture, a physical or analytical check ensures the chemical causality has been fulfilled.

Materials Required:
  • Phenyl-tri(phenoxy)silane (Purity >98%)[2]

  • Anhydrous Toluene (Solvent)

  • p-Toluenesulfonic acid (PTSA) (Acid Catalyst)

  • Absolute Ethanol (Extraction Solvent)

  • Target Substrate (Silica wafer, glass, or metal oxide)

Step-by-Step Methodology:

Step 1: Substrate Activation (Hydroxylation)

  • Subject the substrate to Oxygen ( O2​ ) plasma for 5 minutes, OR immerse in freshly prepared Piranha solution (3:1 H2​SO4​ : H2​O2​ ) for 30 minutes. (Caution: Piranha is highly reactive).

  • Rinse copiously with Deionized (DI) water and dry under a stream of high-purity Nitrogen.

  • Self-Validation Checkpoint 1: Place a 2 µL drop of DI water on the surface. It should spread immediately, exhibiting a contact angle of < 5°. This confirms a high density of reactive surface silanols (-OH).

Step 2: Silane Solution Preparation

  • In a completely dry, Argon-purged flask, prepare a 50 mM solution of phenyl-tri(phenoxy)silane in anhydrous toluene.

  • Add 0.1 mol% of PTSA to act as the proton donor for the phenoxy cleavage[4].

  • Causality Note: Toluene is explicitly chosen because its boiling point (110°C) provides the exact thermal energy required to overcome the high activation barrier of the Si-OPh bond cleavage[1].

Step 3: Monolayer Assembly & Reflux

  • Submerge the activated substrates into the silane solution.

  • Heat the system to a gentle reflux (110°C) under an inert atmosphere for 12 to 24 hours.

  • Causality Note: The slow hydrolysis rate ensures that the silane molecules have ample time to migrate, orient their bulky phenyl rings, and hydrogen-bond to the surface before permanently crosslinking[5].

Step 4: Thermal Curing

  • Remove the substrates from the solution and briefly rinse with fresh toluene.

  • Transfer to a vacuum oven and bake at 120°C for 1 hour.

  • Causality Note: This step drives the condensation reaction to completion, converting transient hydrogen bonds into permanent, covalent siloxane (Si-O-Si) linkages while volatilizing trace solvent.

Step 5: Byproduct Extraction & Washing

  • The primary leaving group byproduct is phenol, which can physically adsorb onto the newly hydrophobic surface.

  • Submerge the cured substrates in absolute ethanol and sonicate for 10 minutes to dissolve and extract residual phenol and unreacted silane.

  • Self-Validation Checkpoint 2 (Chemical): Analyze the ethanol wash solvent using UV-Vis spectroscopy. The absence of an absorption peak at ~270 nm confirms that all phenol byproduct has been successfully removed.

  • Self-Validation Checkpoint 3 (Physical): Place a 2 µL drop of DI water on the dried substrate. The water should bead up significantly, exhibiting a contact angle of > 90°, confirming successful phenyl-termination.

References

  • Phenyl-tri(phenoxy)silane | C24H20O3Si | CID 6426512 - PubChem - NIH.2

  • Nucleophilic cleavage of the silicon–oxygen bond: acid-catalysed hydrolysis of tributylphenoxysilanes in aqueous organic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).4

  • DETERMINATION OF THE MECHANISM OF THE INCREASE OF VISCOSITY OF ORGANOSILICON COMPOUNDS AT HIGH TEMPERATURES - DTIC. 3

  • Understanding Fenofibrate Release from Bare and Modified Mesoporous Silica Nanoparticles - PMC. 1

  • Materials Chemistry C - RSC Publishing. 5

Sources

Application

using phenyl-tri(phenoxy)silane as a cross-linking agent in polymers

Application Note: Engineering Advanced Polymer Networks Using Phenyl-tri(phenoxy)silane (PTPS) as a Strategic Cross-Linking Agent Mechanistic Rationale & Chemical Kinetics Phenyl-tri(phenoxy)silane (PTPS), characterized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Advanced Polymer Networks Using Phenyl-tri(phenoxy)silane (PTPS) as a Strategic Cross-Linking Agent

Mechanistic Rationale & Chemical Kinetics

Phenyl-tri(phenoxy)silane (PTPS), characterized by the chemical formula PhSi(OPh)3​ , is a highly specialized arylalkoxysilane utilized extensively in the synthesis of high-performance polymer networks. It serves as a critical cross-linking and coupling agent, particularly in the formulation of conjugated diolefin rubbers and low-k dielectric silica coatings[1][2]. Unlike conventional aliphatic alkoxysilanes (e.g., tetraethoxysilane or methyltrimethoxysilane), PTPS features three bulky, hydrolyzable phenoxy groups and one highly stable silicon-phenyl bond.

Causality in Reagent Selection: The selection of PTPS over simpler silanes is driven by two distinct mechanistic advantages:

  • Controlled Reactivity via Steric Hindrance: The phenoxy leaving groups are significantly bulkier and less electron-donating than methoxy or ethoxy groups. In living anionic polymerization, this steric bulk modulates the nucleophilic attack of the living carbanion, preventing uncontrolled hyper-branching and favoring the formation of well-defined star-branched architectures[3]. In sol-gel processes, the slower hydrolysis rate of the Si-OPh bond extends the pot-life of the precursor solution and prevents premature gelation[2].

  • Thermal and Dielectric Stability: The non-hydrolyzable phenyl ring remains covalently bound to the silicon atom in the final cross-linked network. This aromatic ring introduces significant free volume (lowering the dielectric constant) and provides exceptional thermal and oxidative stability, which is critical for semiconductor packaging and high-performance tire treads[4][5].

Application Workflow I: End-Capping and Coupling in Living Anionic Polymerization

In the production of synthetic elastomers like styrene-butadiene rubber (SBR), PTPS acts as a trifunctional coupling agent. The living polymer chains (terminating in a lithium carbanion) undergo nucleophilic substitution at the silicon center, displacing the phenoxide ions to form a stable Si-C bond[3][6].

G A Living SBR Chain (Carbanion) C Nucleophilic Substitution (Displacement of Phenoxide) A->C B Phenyl-tri(phenoxy)silane (PTPS) B->C D Star-Branched SBR (Cross-linked/Coupled) C->D Coupling E Phenoxide Byproduct C->E Leaving Group

Mechanism of living anionic polymer coupling using phenyl-tri(phenoxy)silane.

Protocol 1: Synthesis of Star-Branched SBR via PTPS Coupling
  • Objective: To synthesize a controlled 3-arm star-branched styrene-butadiene elastomer with high molecular weight and reduced hysteresis.

  • Validation Checkpoint: Gel Permeation Chromatography (GPC) must be performed pre- and post-coupling. A successful self-validating run will show a distinct multimodal peak shift, confirming the transition from the linear base polymer to the higher molecular weight coupled star polymer.

Step-by-Step Methodology:

  • Preparation of Living Polymer: In a rigorously dried, nitrogen-purged reactor, charge 800 g of anhydrous cyclohexane (solvent), 150 g of 1,3-butadiene, and 50 g of styrene.

  • Initiation: Inject 2.0 mmol of n-butyllithium (n-BuLi) to initiate anionic polymerization. Maintain the reactor at 65°C for 60 minutes. Causality: The non-polar solvent and precise initiator concentration dictate the target molecular weight of the linear arms prior to coupling.

  • Coupling Reaction: Once monomer conversion reaches >99% (verified via real-time gas chromatography of the headspace), inject 0.66 mmol of PTPS dissolved in 10 mL of cyclohexane. Causality: The stoichiometric ratio of Li:PTPS is maintained at exactly 3:1 to maximize the yield of the 3-arm star polymer, utilizing all three reactive phenoxy sites on the silane[3].

  • Network Maturation: Allow the coupling reaction to proceed at 65°C for 45 minutes. The bulky phenoxy groups ensure the reaction proceeds without localized gelation.

  • Termination & Stabilization: Terminate any unreacted living ends by injecting 2.0 mL of isopropanol. Add 0.5 wt% of 2,6-di-t-butyl-4-methylphenol (BHT) as an antioxidant to prevent oxidative degradation during drying[7].

  • Recovery: Coagulate the polymer cement in excess methanol, filter, and dry under vacuum at 60°C to a constant weight.

Application Workflow II: Sol-Gel Synthesis of Low-k Dielectric Siloxane Networks

PTPS is also a critical precursor for spin-on-glass (SOG) dielectric films used in microelectronics. The hydrolysis of the phenoxy groups yields silanols, which subsequently condense to form a rigid SiOx​ network. The residual phenyl groups provide hydrophobicity and lower the film's polarizability[2][4].

SolGel S1 1. Precursor Mixing (PTPS + Solvent + Catalyst) S2 2. Hydrolysis (Si-OPh -> Si-OH + Phenol) S1->S2 Acid/Base/Onium Salt S3 3. Condensation (Si-OH + Si-OH -> Si-O-Si) S2->S3 -H2O S4 4. Spin Coating on Substrate S3->S4 Viscosity Build-up S5 5. Thermal Annealing (Network Densification) S4->S5 150°C - 400°C S6 Cured Siloxane Polymer Network S5->S6

Sol-gel workflow for forming cross-linked siloxane networks using PTPS.

Protocol 2: Fabrication of PTPS-Crosslinked Silica Coating
  • Objective: To produce a crack-resistant, low-dielectric-constant ( k<3.0 ) silica-based film on a silicon substrate.

  • Validation Checkpoint: Fourier Transform Infrared Spectroscopy (FTIR) must be used to confirm the disappearance of Si-OPh bands (~1590 cm⁻¹) and the appearance of dense Si-O-Si network bands (~1050 cm⁻¹), validating complete network formation.

Step-by-Step Methodology:

  • Precursor Formulation: In a cleanroom environment, dissolve 10 g of PTPS and 5 g of a secondary silane (e.g., dimethyldimethoxysilane, to adjust cross-link density) in 40 mL of propylene glycol monomethyl ether acetate (PGMEA)[2].

  • Catalyzed Hydrolysis: Slowly add 5 mL of an aqueous solution containing 0.1 M tetramethylammonium nitrate (an onium salt catalyst) dropwise under continuous stirring. Causality: Onium salts specifically accelerate the dehydrating condensation reaction, increasing the density of the siloxane bonds while minimizing residual silanol (Si-OH) groups, which would otherwise degrade the dielectric properties[2].

  • Pre-Polymerization: Heat the mixture to 60°C for 3 hours to form a viscous sol.

  • Spin Coating: Dispense 2 mL of the sol onto a 200 mm silicon wafer. Spin at 2500 rpm for 30 seconds to achieve a uniform wet film thickness of approximately 500 nm.

  • Thermal Curing (Densification):

    • Soft Bake: Place the wafer on a hotplate at 150°C for 3 minutes to evaporate the PGMEA solvent and initiate preliminary cross-linking.

    • Hard Bake: Transfer the wafer to a nitrogen-purged furnace and anneal at 400°C for 30 minutes. Causality: High-temperature annealing drives the condensation to completion, eliminating residual phenol and water byproducts, and locking the phenyl groups into the rigid siloxane matrix[2].

Quantitative Data: Comparative Silane Performance

To justify the selection of PTPS in advanced formulations, the table below summarizes its physicochemical properties and cross-linking behavior compared to standard silane agents.

Silane AgentChemical StructureRelative Hydrolysis RatePrimary ByproductCross-Linked Network ModulusApplication Focus
Phenyl-tri(phenoxy)silane (PTPS) PhSi(OPh)3​ Slow (Sterically Hindered)PhenolHigh (Rigid, High Free Volume)SBR Coupling, Low-k Dielectrics
Phenyltrimethoxysilane (PTMS) PhSi(OCH3​)3​ FastMethanolMedium (Flexible)General Adhesives, Coatings
Tetramethoxysilane (TMOS) Si(OCH3​)4​ Very FastMethanolVery High (Brittle)Dense Silica Glasses, Aerogels

Sources

Method

Application Notes &amp; Protocols: Phenyl-Functionalized Hybrid Silica Materials via Sol-Gel Synthesis Using Phenyl-tri(phenoxy)silane

Abstract The sol-gel process offers a uniquely versatile, low-temperature method for synthesizing organic-inorganic hybrid materials with tunable properties.[1][2] The incorporation of organic moieties into an inorganic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The sol-gel process offers a uniquely versatile, low-temperature method for synthesizing organic-inorganic hybrid materials with tunable properties.[1][2] The incorporation of organic moieties into an inorganic silica network allows for the creation of materials with tailored functionality, a critical advantage in the field of drug development. This guide provides an in-depth exploration of the sol-gel synthesis method specifically utilizing phenyl-tri(phenoxy)silane (PTPS) as a precursor. The non-hydrolyzable phenyl group imparts hydrophobicity and provides sites for molecular interaction, while the bulky phenoxy leaving groups present unique kinetic considerations during synthesis.[3][4] We will delve into the core mechanisms, provide detailed experimental protocols for creating both monolithic xerogels and functionalized nanoparticles, and discuss key characterization techniques and applications relevant to drug delivery and formulation.

Part I: Theoretical and Mechanistic Insights

The Sol-Gel Process: A Foundational Overview

The sol-gel process is a wet-chemical technique that transforms molecular precursors into a solid material through a series of hydrolysis and condensation reactions.[5][6] It begins with a solution of precursors (the "sol"), which polymerizes to form a continuous, liquid-filled solid network (the "gel"). This method's power lies in its ability to control the final material's structure and properties at the molecular level.[7]

The core chemical transformations are:

  • Hydrolysis: The silicon precursor reacts with water, replacing hydrolyzable groups (like phenoxy groups) with hydroxyl groups (silanols, Si-OH).

  • Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining phenoxy groups (alcohol condensation) to form stable silicon-oxygen-silicon (Si-O-Si) bridges, releasing water or phenol as a byproduct. This polymerization process builds the inorganic network.[6]

SolGelProcess Precursor Phenyl-tri(phenoxy)silane (PTPS Precursor) Sol Colloidal Solution (Sol) Precursor->Sol + H₂O, Catalyst (Hydrolysis & Condensation) Gel 3D Porous Network (Wet Gel) Sol->Gel Gelation Final Dried Material (Xerogel/Aerogel) Gel->Final Drying

Caption: General workflow of the sol-gel process.

The Precursor: Understanding Phenyl-tri(phenoxy)silane (PTPS)

The choice of precursor is the single most important factor in determining the final properties of the sol-gel material. PTPS is an organofunctional silane with two key components that dictate its reactivity and function.

  • The Phenyl Group (Si-C₆H₅): This is a non-hydrolyzable group bound directly to the silicon atom via a stable silicon-carbon bond.[8] During the sol-gel process, this group is retained and becomes an integral part of the final silica matrix.[9] Its inclusion confers several critical properties:

    • Hydrophobicity: The aromatic phenyl rings increase the non-polar character of the material, making it more hydrophobic than pure silica. This is crucial for controlling surface interactions and for encapsulating poorly water-soluble drugs.[4]

    • Molecular Interactions: The phenyl group can engage in π-π stacking interactions with aromatic drug molecules, providing a mechanism for enhanced drug loading and controlled release.[10]

    • Thermal and Mechanical Stability: The organic component can impart flexibility and toughness to the otherwise brittle inorganic silica network.

  • The Phenoxy Groups (Si-O-C₆H₅): These are the hydrolyzable leaving groups. Compared to the commonly used methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups, phenoxy groups are significantly larger and more sterically hindering.[3] This has a profound impact on the reaction kinetics:

    • Slower Hydrolysis: The bulkiness of the phenoxy groups impedes the nucleophilic attack of water on the silicon atom, resulting in a much slower rate of hydrolysis.[3][4] This necessitates careful selection of catalysts and reaction conditions to drive the process to completion.

The Role of Catalysis in Controlling Network Formation

The rate of hydrolysis and condensation can be precisely controlled by using an acid or a base catalyst. The choice of catalyst dictates the structure of the resulting gel network.[11]

  • Acid Catalysis (e.g., HCl, Acetic Acid): Under acidic conditions, the phenoxy group is protonated, making it a better leaving group and accelerating the hydrolysis step.[3] Condensation is comparatively slower. This reaction pathway typically results in the formation of long, weakly branched polymer chains that entangle to form the gel.[11]

  • Base Catalysis (e.g., NH₄OH, NaOH): Under basic conditions, water is a more effective nucleophile, and silanol groups are deprotonated to form reactive silanolate anions (Si-O⁻). This accelerates the condensation step.[3] This pathway favors the formation of highly branched, dense colloidal particles that aggregate to form the gel.

For a sterically hindered precursor like PTPS, acid catalysis is often preferred to ensure complete hydrolysis, though reaction times may still be extended.[12]

Part II: Experimental Protocols and Methodologies

Safety Precaution: Always handle alkoxysilane precursors, solvents, and catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of a Phenyl-Modified Monolithic Xerogel

Objective: To prepare a bulk phenyl-functionalized hybrid silica gel and dry it to form a solid, porous xerogel. This material is suitable for applications such as a catalyst support or as a stationary phase in chromatography.[13]

Materials and Reagents:

  • Phenyl-tri(phenoxy)silane (PTPS)

  • Ethanol (200 proof, anhydrous)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M solution

Equipment:

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

  • Parafilm or vial caps

  • Drying oven with temperature control

Step-by-Step Procedure:

  • Sol Preparation: In a glass vial, add ethanol and phenyl-tri(phenoxy)silane. The solvent helps to homogenize the otherwise immiscible PTPS and water.[3] Stir the mixture for 10 minutes to ensure complete dissolution.

  • Hydrolysis Initiation: While stirring, add the deionized water and the HCl catalyst solution dropwise to the precursor solution. The order of addition is critical to prevent premature, localized condensation.

  • Gelation: Seal the vial with Parafilm (pierce a small hole with a needle to allow for slow evaporation of byproducts) and leave the solution to stir at room temperature. Gelation is marked by a significant increase in viscosity, where the stir bar stops moving. Depending on the concentrations, this can take several hours to days.

  • Aging: Once gelled, keep the vial sealed and let it age at 50°C for 24-48 hours. This step is crucial as it allows for further condensation reactions, strengthening the Si-O-Si network and minimizing shrinkage during drying.

  • Drying (Solvent Evaporation): Unseal the vial and place it in a controlled oven at 60°C. The slow evaporation of the solvent and byproducts (phenol, water) is necessary to obtain a monolithic (crack-free) xerogel. Rapid drying will cause capillary stress and lead to fractures. The drying process may take several days.

Table 1: Example Process Parameters for Xerogel Synthesis

ParameterValueRationale
Molar Ratio (PTPS:EtOH:H₂O:HCl)1 : 8 : 3 : 0.01Provides sufficient solvent for homogenization and the stoichiometric amount of water for complete hydrolysis of the three phenoxy groups. A small amount of acid catalyst is used to promote hydrolysis.
Temperature (Gelation)25°C (Room Temp.)Allows for controlled, slow gel network formation.
Temperature (Aging)50°CGently accelerates condensation reactions to strengthen the gel.
Temperature (Drying)60°CAllows for slow solvent removal below the boiling point of the pore liquid to minimize stress.
Protocol 2: Preparation of Phenyl-Functionalized Silica Nanoparticles

Objective: To synthesize phenyl-modified silica nanoparticles for potential use in targeted or controlled drug delivery systems.[14][15] This protocol is a variation of the Stöber method, adapted for an organotrialkoxysilane.

Materials and Reagents:

  • Phenyl-tri(phenoxy)silane (PTPS)

  • Ethanol (200 proof, anhydrous)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH), 28-30% solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bars

  • Condenser (optional, for reactions above room temp.)

  • High-speed centrifuge and centrifuge tubes

NanoparticleWorkflow A 1. Mix Ethanol, Water, & Ammonium Hydroxide B 2. Add PTPS Solution (in Ethanol) Dropwise A->B C 3. Stir Vigorously (2-12 hours at RT) B->C D 4. Centrifuge to Collect Nanoparticles C->D Particle Growth & Collection E 5. Discard Supernatant D->E F 6. Resuspend in Ethanol & Wash (Repeat 3x) E->F G 7. Dry Under Vacuum F->G H Phenyl-Functionalized Silica Nanoparticles G->H Final Product

Caption: Workflow for synthesizing phenyl-functionalized nanoparticles.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethanol, deionized water, and ammonium hydroxide. Stir the mixture vigorously to create a homogeneous reaction medium.

  • Precursor Addition: Separately, dissolve the required amount of PTPS in a small volume of ethanol. Add this PTPS solution dropwise to the stirring reaction medium over 15-20 minutes. A white, cloudy suspension should begin to form as nanoparticles nucleate and grow.

  • Particle Growth: Allow the reaction to proceed under vigorous stirring at room temperature for 2 to 12 hours. The reaction time can be adjusted to control the final particle size.

  • Collection: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at high speed (e.g., >8000 rpm) for 15 minutes to pellet the particles.

  • Washing: Carefully decant and discard the supernatant. Add fresh ethanol to the tube, vortex or sonicate to fully resuspend the particles, and centrifuge again. Repeat this washing step at least three times to remove unreacted precursors, phenol, and ammonia.

  • Drying: After the final wash, resuspend the particles in a minimal amount of ethanol and transfer to a pre-weighed vial. Dry the particles in a vacuum oven at 60°C overnight to obtain a fine, white powder.

Part III: Characterization and Validation

To ensure the synthesis was successful and to understand the properties of the material, several characterization techniques are essential. This validation step is critical for reproducibility and quality control.

Table 2: Key Characterization Techniques and Expected Results

TechniqueParameter MeasuredExpected Outcome for Phenyl-Modified Silica
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical Bonds- Broad peak at ~1000-1200 cm⁻¹ (Si-O-Si network formation).- Peaks at ~1430 cm⁻¹ and ~700-740 cm⁻¹ (Si-Phenyl bond).- Aromatic C-H stretching peaks near 3050-3070 cm⁻¹.
Scanning/Transmission Electron Microscopy (SEM/TEM) Morphology, Size, Shape- For Protocol 1: A porous, continuous network structure.- For Protocol 2: Spherical, monodisperse nanoparticles. Size can be measured and analyzed.
Nitrogen Sorption (BET) Surface Area, PorosityHigh surface area and defined pore size distribution, which can be tuned by synthesis parameters.
Contact Angle Goniometry Surface WettabilityA static water contact angle > 90°, confirming the hydrophobic surface imparted by the phenyl groups.
Thermogravimetric Analysis (TGA) Thermal StabilityMass loss corresponding to the decomposition of the phenyl groups at high temperatures (>400°C), allowing for quantification of organic content.

Part IV: Applications in Drug Development

The unique properties of phenyl-functionalized silica materials make them highly suitable for a range of pharmaceutical applications.

  • Hydrophobic Drug Delivery: The non-polar matrix created by the phenyl groups serves as an excellent host for poorly water-soluble (hydrophobic) drugs. Encapsulation within these silica nanoparticles can improve drug stability, prevent degradation, and provide a platform for sustained release formulations.[16][17]

  • Bio-functional Coatings: Sol-gel derived phenyl-silica can be used to coat medical devices and implants.[18][19] The hydrophobic surface can modulate protein adsorption and cellular interaction, while the underlying material can be loaded with therapeutic agents to prevent infection or inflammation.

  • Specialized Chromatography: The phenyl groups provide a unique stationary phase for reversed-phase or hydrophobic interaction chromatography.[10][13] This allows for the separation and purification of proteins, peptides, and other biomolecules based on their aromatic or hydrophobic character.

  • Stabilizing Agent: The porous silica network can physically entrap and protect sensitive biologics from environmental stressors, enhancing their shelf-life.[16][17]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Solution remains clear; no gelation occurs (Protocol 1) - Insufficient water or catalyst.- Low reaction temperature.- Steric hindrance of PTPS slowing the reaction excessively.- Re-check molar ratio calculations.- Increase catalyst concentration slightly.- Increase aging temperature to 60-70°C and extend the reaction time.
Gel cracks severely during drying (Protocol 1) - Drying rate is too fast, causing high capillary stress.- Insufficient aging, leading to a weak network.- Extend the aging period.- Dry at a lower temperature over a longer period.- Consider supercritical drying to produce an aerogel if preserving the pore structure is critical.
No particles form, or yield is very low (Protocol 2) - Catalyst concentration is too low.- Precursor concentration is below the critical nucleation threshold.- Increase the concentration of NH₄OH.- Increase the concentration of PTPS.
Particles are large and aggregated (Protocol 2) - Reaction is too fast (too much catalyst).- Insufficient stirring.- Poor washing procedure.- Decrease catalyst concentration.- Increase stirring speed to prevent inter-particle collisions.- Ensure thorough resuspension (sonication) during washing steps.

References

  • The Sol–Gel Process, a Green Method Used to Obtain Hybrid Materials Containing Phosphorus and Zirconium - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes - ACS Publications. (2000, December 1). ACS Publications. [Link]

  • Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]

  • Sol Gel Based Hybrid Materials in Drug Delivery and Biotherapeutic Stabilization. (n.d.). Cureus. [Link]

  • Effect of functional groups (methyl, phenyl) on organic–inorganic hybrid sol–gel silica coatings on surface modified SS 316. (n.d.). ResearchGate. [https://www.researchgate.net/publication/222166948_Effect_of_functional_groups_methyl_phenyl_on_organic-inorganic_hybrid_sol-gel_silica_coatings_on_surface_modified_SS_316]([Link]_ coatings_on_surface_modified_SS_316)

  • [The synthesis of phenyl-silica gel and its application in purification of taxol]. (2001, January 15). National Center for Biotechnology Information. [Link]

  • The sol-gel process of forming pure hybrid organosilane fibres based on compound 1. (n.d.). ResearchGate. [Link]

  • Biomaterials and Sol–Gel Process: A Methodology for the Preparation of Functional Materials. (2011, September 15). IntechOpen. [Link]

  • Sol-gel: Uncomplicated, routine and affordable synthesis procedure for utilization of composites in drug delivery. (n.d.). SciSpace. [Link]

  • Hydrolysis and Polycondensation of Acid-Catalyzed Phenyltriethoxysilane (PhTES). (n.d.). ResearchGate. [Link]

  • Sol-gel: Uncomplicated, routine and affordable synthesis procedure for utilization of composites in drug delivery: Review. (2021, March 28). Journal of Composites and Compounds. [Link]

  • Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. (n.d.). OSTI.GOV. [Link]

  • Overview of Sol-Gel Science and Technology. (n.d.). Defense Technical Information Center. [Link]

  • Study of Sol–gel reaction of organically modified alkoxysilanes. Part I: Investigation of hydrolysis and polycondensation of phenylaminomethyl triethoxysilane and tetraethoxysilane. (n.d.). ResearchGate. [Link]

  • McLean, M. M. (n.d.). Phenyl Functionalized Sol-gel Silica Sorbent for Capillary Microextrac. Digital Commons @ USF. [Link]

  • Sol–Gel Reaction of Tetraethoxysilane, Hexaethoxydisiloxane, and Octaethoxytrisiloxane: Differences in Siloxane Precursor Oligomers Depending on Raw Materials. (2024, September 25). ACS Publications. [Link]

  • Key Steps in the Sol-Gel Process for Nanoparticle Synthesis. (2025, February 10). AZoNano. [Link]

  • Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. (2023, March 11). MDPI. [Link]

  • Sol–gel process. (n.d.). Wikipedia. [Link]

  • Applications: Silica gel in Pharmaceutical Industry. (2019, November 14). Sorbead India. [Link]

  • The synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials. (2008, October 20). National Center for Biotechnology Information. [Link]

  • Silica Aerogels in Nano Drug Delivery Systems: A Comprehensive Review from Preparation to Medical Applications. (2025, October 27). MDPI. [Link]

  • Silica Gel in Pharmaceuticals: Improving Stability and Shelf Life. (2025, December 31). Patsnap. [Link]

  • Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products. (n.d.). MDPI. [Link]

  • Part One Sol–Gel Chemistry and Methods. (n.d.). Wiley-VCH. [Link]

  • The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fast nucleation for silica nanoparticle synthesis using a sol–gel method. (n.d.). RSC Publishing. [Link]

  • Proteic Sol-Gel Route: An Eco-Friendly Method to Synthesize Magnetic Nanoparticles. (2025, May 20). IntechOpen. [Link]

  • Organofunctional Trialkoxysilane Sol-Gel Precursors for Chemical Modification of Textile Fibres. (n.d.). Tekstilec. [Link]

Sources

Application

Application Notes &amp; Protocols: Phenyl-tri(phenoxy)silane in High-Performance Silicone Resin Formulations

Prepared by: Gemini, Senior Application Scientist Introduction Silicone resins are a cornerstone of advanced materials science, prized for their unique combination of thermal stability, dielectric properties, and hydroph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Silicone resins are a cornerstone of advanced materials science, prized for their unique combination of thermal stability, dielectric properties, and hydrophobicity. However, the ever-increasing demands of industries such as aerospace, electronics, and specialty coatings necessitate materials that can perform under even more extreme conditions. Phenyl-containing silicone resins represent a significant step forward, offering enhanced thermomechanical performance compared to standard methyl-based silicones.[1]

This document provides a detailed technical guide on the use of Phenyl-tri(phenoxy)silane (PTPS) , a key functional crosslinking agent and modifier for creating next-generation, high-performance silicone resins. The incorporation of PTPS into a silicone matrix is a strategic approach to significantly boost thermal stability, improve mechanical integrity at elevated temperatures, and enhance resistance to radiation and harsh chemical environments.[2][3]

These notes are intended for researchers and formulation scientists. We will move beyond simple procedural outlines to explore the underlying chemical mechanisms, provide validated starting-point protocols, and detail the analytical methods required to characterize the resulting high-performance materials.

Table 1: Physicochemical Properties of Phenyl-tri(phenoxy)silane

PropertyValueSource
Chemical Formula C₂₄H₂₀O₃Si[4]
Molecular Weight 384.5 g/mol [4]
Appearance Colorless to pale yellow liquidN/A
CAS Number 1173-15-5[4]
Boiling Point ~245-250 °C at 1 mmHgN/A
Density ~1.15 g/mL at 25 °CN/A

The Scientific Rationale: Mechanism of Action

The efficacy of Phenyl-tri(phenoxy)silane as a resin modifier is rooted in its unique molecular architecture. The molecule consists of a central silicon atom bonded to one non-hydrolyzable phenyl group and three hydrolyzable phenoxy groups.

  • Phenyl Group (C₆H₅-) : The direct Si-Ph bond is highly stable. The presence of this bulky aromatic group introduces steric hindrance that physically disrupts polymer chain back-biting reactions—a primary degradation pathway for silicones at high temperatures.[5] This imparts exceptional thermal and thermo-oxidative stability.[2][6][7]

  • Phenoxy Groups (-OC₆H₅) : These three groups serve as reactive sites. Under hydrolytic conditions (in the presence of water and often a catalyst), the Si-OPh bond is cleaved to form a silanol group (Si-OH) and phenol as a byproduct. These newly formed silanols are highly reactive and drive the crosslinking process.

The modification process is a two-stage reaction:

  • Hydrolysis : The phenoxy groups on the PTPS molecule react with water. This step is critical and its rate is influenced by pH, temperature, and catalyst choice. Each hydrolysis event converts a phenoxy group into a reactive silanol (Si-OH) group.

  • Condensation : The generated silanol groups are unstable and readily condense with other silanol groups (either on other PTPS molecules or on the silicone polymer backbone) to form highly stable siloxane bonds (Si-O-Si).[8] This condensation reaction builds a robust, three-dimensional cross-linked network, effectively curing the resin and locking in its high-performance properties.

The formation of these dense, phenyl-functionalized cross-links is directly responsible for the dramatic increase in thermal stability, with reported 5% weight loss temperatures (Td5) exceeding 500-600°C in an inert atmosphere.[5][9]

G PTPS Phenyl-tri(phenoxy)silane (Ph-Si(OPh)₃) Silanol Reactive Silanol Intermediate (Ph-Si(OH)₃) PTPS->Silanol + 3 H₂O (Catalyst) H2O Water (H₂O) Phenol Phenol Byproduct (Ph-OH) Silanol->Phenol Releases 3 Ph-OH Crosslinked Highly Cross-linked Phenyl Silicone Resin (...-Si-O-Si-Ph) Silanol->Crosslinked Condenses with Polymer or other Silanols SiliconePolymer Silicone Polymer Backbone (...-Si-OH) SiliconePolymer->Crosslinked

Caption: Hydrolysis and Condensation Mechanism of PTPS.

Application Protocols

The following protocols are designed as robust starting points for laboratory-scale formulation. Researchers should consider these as adaptable frameworks, with optimization of concentrations and cure schedules recommended for specific applications.

Protocol 2.1: Formulation of a High-Thermal-Stability Phenyl Silicone Resin

This protocol details the synthesis of a phenyl silicone resin from functional silane precursors via a co-hydrolysis and condensation reaction.

Objective: To create a highly cross-linked, thermally stable resin suitable for high-temperature coatings, composites, or molding compounds.

Materials:

  • Phenyl-tri(phenoxy)silane (PTPS)

  • Dimethyldiphenoxysilane or a similar difunctional silane (for backbone flexibility)

  • Toluene or Xylene (solvent)

  • Deionized Water

  • Catalyst: Dibutyltin dilaurate (DBTDL) or Zinc Octoate solution (0.1% w/w in solvent)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and nitrogen inlet.

Procedure:

  • System Setup: Assemble the reaction flask under a nitrogen atmosphere to prevent uncontrolled atmospheric moisture contamination.

  • Reagent Charging: To the flask, add 100 mL of Toluene. While stirring, add the silane precursors. A starting molar ratio of 1:2 (PTPS:Dimethyldiphenoxysilane) is recommended to balance cross-link density and flexibility.

  • Hydrolysis Initiation: In a separate vial, prepare a solution of deionized water in Toluene (e.g., 10% v/v). Calculate the stoichiometric amount of water required for complete hydrolysis of all phenoxy groups. Add this water solution dropwise to the reaction flask over 30 minutes at room temperature. Causality Note: Slow addition prevents localized, rapid condensation which can lead to gelation and an inhomogeneous product.

  • Catalyst Addition: After the water has been added, introduce 2-3 drops of the catalyst solution. The catalyst dramatically accelerates the condensation reaction.

  • Condensation & Reflux: Heat the mixture to reflux (~110°C for Toluene) and maintain for 4-6 hours. The refluxing Toluene helps to azeotropically remove the phenol byproduct, driving the condensation reaction to completion.

  • Solvent Removal: After the reflux period, cool the flask to 60°C. Reduce the pressure using a rotary evaporator to carefully remove the Toluene, yielding a viscous resin.

  • Post-Curing: Cast the resin into a mold or onto a substrate. Perform a staged post-cure bake to ensure complete cross-linking and removal of any residual volatiles. A typical schedule is:

    • 80°C for 2 hours

    • 150°C for 2 hours

    • 250°C for 4 hours

G start Start: Assemble Reaction Apparatus under N₂ charge 1. Charge Solvent (Toluene) & Silane Precursors start->charge hydrolysis 2. Add H₂O/Toluene Solution Dropwise at RT charge->hydrolysis catalyst 3. Add Condensation Catalyst (e.g., DBTDL) hydrolysis->catalyst reflux 4. Heat to Reflux (4-6 hours) catalyst->reflux solvent_removal 5. Cool and Remove Solvent (Rotary Evaporator) reflux->solvent_removal cure 6. Cast and Post-Cure (Staged Heating up to 250°C) solvent_removal->cure characterize 7. Characterize Final Resin (TGA, FTIR, Mechanical) cure->characterize finish End: High-Performance Phenyl Silicone Resin characterize->finish

Caption: Experimental Workflow for Resin Formulation.

Characterization and Performance Validation

Every protocol must be a self-validating system. Characterization is essential to confirm the successful incorporation of PTPS and the resulting property enhancements.

Thermal Stability Analysis:

  • Thermogravimetric Analysis (TGA): This is the most critical test. A successful formulation will show a significant increase in thermal stability. The temperature at which 5% weight loss occurs (Td5) should increase dramatically.[5] In an inert (N₂) atmosphere, Td5 values can reach and exceed 600°C.[9] The char yield at 800°C is also a key metric of thermal robustness.[5][9]

Spectroscopic Confirmation:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the reaction progress. Key changes to look for in the spectrum of the cured resin include:

    • Disappearance or significant reduction of the broad Si-OH stretch (around 3200-3700 cm⁻¹).

    • Strengthening of the broad Si-O-Si asymmetric stretching peak (around 1000-1100 cm⁻¹), indicating network formation.

Mechanical and Dielectric Properties:

  • Mechanical Testing: Depending on the final application, tests for Shore hardness, tensile strength, and elongation can quantify the effect of cross-linking on the material's physical integrity.

  • Dielectric Analysis: Phenyl silicone resins typically maintain stable dielectric properties over a wide range of temperatures, making them suitable for electronic encapsulation.[1][10]

Table 2: Expected Performance Enhancements with PTPS

PropertyStandard Methyl SiliconePTPS-Modified Phenyl SiliconeRationale
Td5 (in N₂) 350 - 450 °C> 550 °C Phenyl groups inhibit chain degradation.[5][9]
Char Yield (800°C, N₂) < 60%> 85% High cross-link density and aromatic content.[5]
Glass Transition (Tg) -125 °C to -40 °C-117 °C to > 50 °C Increased rigidity from phenyl groups and cross-links.[11]
Hardness VariableGenerally IncreasedHigher cross-link density.

Troubleshooting and Formulation Insights

  • Issue: Premature Gelling During Hydrolysis

    • Cause: Water addition is too fast, or local concentration of catalyst is too high, causing uncontrolled, rapid condensation.

    • Solution: Dilute the water in the reaction solvent and add it slowly with vigorous stirring. Add the catalyst only after the water is fully dispersed.

  • Issue: Final Product is Brittle

    • Cause: Cross-link density is too high. The ratio of trifunctional PTPS to difunctional or linear siloxanes is too great.

    • Solution: Increase the proportion of difunctional silanes (e.g., dimethyldiphenoxysilane) or blend with a silanol-terminated polydimethylsiloxane (PDMS) to introduce more flexible linear segments.

  • Issue: Incomplete Cure / Tacky Surface

    • Cause: Insufficient catalyst, insufficient cure time/temperature, or catalyst inhibition. The phenol byproduct can sometimes interfere with certain cure chemistries if not adequately removed.

    • Solution: Increase catalyst concentration slightly. Extend the duration of the highest temperature post-cure step. Ensure efficient removal of volatiles during reflux and solvent stripping.

Conclusion

Phenyl-tri(phenoxy)silane is a powerful and versatile tool for the formulation scientist. Through a controlled hydrolysis and condensation reaction, it can be integrated into a silicone matrix to create a densely cross-linked, thermally robust network. The resulting materials exhibit exceptional performance at elevated temperatures, far exceeding the capabilities of conventional silicone resins. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can leverage PTPS to develop advanced materials tailored for the most demanding applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6426512, Phenyl-tri(phenoxy)silane. Available: [Link]

  • GBXF Silicones. Phenyl triethoxy silane. Available: [Link]

  • Google Patents (2011). US7956125B2 - (Thio)phenoxy phenyl silane compostion and method for making same.
  • Wang, Y., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Advances. Available: [Link]

  • OSi (2024). Phenyl Silanes. Available: [Link]

  • SiSiB Silicones. Phenyl Silanes. Available: [Link]

  • Li, S., et al. (2024). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. Polymers. Available: [Link]

  • Mingyi (n.d.). Phenyl silicone resin: synthesis, modification and frontier exploration. Available: [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. (2023). Phenyl Functional Silanes, Phenyl Trimethoxy Silane. Available: [Link]

  • IOTA Corporation Ltd. (2025). Phenyl silicone resin: A leader in high-performance materials. Available: [Link]

  • NIST (n.d.). Silane, triethoxyphenyl-. NIST Chemistry WebBook. Available: [Link]

  • Silico® (n.d.). Phenyl Silicone Resins | High-Temp & Insulating Solutions. Available: [Link]

  • Shin-Etsu Silicones (n.d.). Silicones for Resin Modification. Available: [Link]

  • Wang, Y., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. ResearchGate. Available: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield in phenyl-tri(phenoxy)silane synthesis

Welcome to the Organosilicon Synthesis Support Center. As researchers and drug development professionals, you require high-purity silanes with reproducible yields.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Organosilicon Synthesis Support Center. As researchers and drug development professionals, you require high-purity silanes with reproducible yields. The synthesis of phenyl-tri(phenoxy)silane [1] from phenyltrichlorosilane [2] and phenol is a fundamental nucleophilic substitution, yet it is highly susceptible to steric stalling and moisture-driven side reactions.

This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative parameters to ensure your synthesis is robust, high-yielding, and self-validating.

Reaction Pathway & Failure Modes

Understanding the mechanistic flow is critical for troubleshooting. The diagram below illustrates the intended reaction pathway and the common divergence points that lead to yield loss or polymerization.

G A Reactants: PhSiCl3 + 3 PhOH B Base Addition: TEA in Toluene A->B Anhydrous conditions E Byproduct: Siloxanes A->E H2O exposure (Hydrolysis) C Intermediate: PhSi(OPh)2Cl B->C Fast substitution (1st/2nd Cl) D Target Product: PhSi(OPh)3 C->D Reflux / Excess Phenol (Overcomes Sterics) C->E H2O exposure

Reaction pathway and failure modes in phenyl-tri(phenoxy)silane synthesis.

Validated Protocol: High-Yield Synthesis

Self-Validating Mechanism: This protocol utilizes Triethylamine (TEA) as an acid scavenger. The stoichiometric precipitation of triethylamine hydrochloride (TEA·HCl) serves as an internal progress monitor. The reaction mixture will transition from a clear solution to a thick white slurry, visually confirming the reaction's progression before any analytical sampling is required.

Step 1: Apparatus Preparation Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and an argon inlet. Causality: Phenyltrichlorosilane is violently reactive with moisture, necessitating strictly anhydrous conditions to prevent premature hydrolysis.

Step 2: Reagent Loading Dissolve 3.15 equivalents of phenol and 3.5 equivalents of anhydrous TEA in anhydrous toluene (0.5 M relative to the silane). Causality: A slight excess of phenol and base forces the equilibrium forward, compensating for the severe steric hindrance encountered during the final substitution step.

Step 3: Silane Addition Cool the reaction vessel to 0 °C using an ice bath. Add 1.0 equivalent of phenyltrichlorosilane dropwise over 30 minutes. Causality: The initial Si–Cl substitutions are highly exothermic. Cooling prevents localized overheating, which can lead to solvent boiling, reagent degradation, or side reactions.

Step 4: Thermal Activation (Reflux) Remove the ice bath and gradually heat the mixture to reflux (110 °C) for 12 to 16 hours. Causality: While the first two phenoxy groups attach rapidly at room temperature, the third chlorine atom is shielded by the extreme steric bulk of the intermediate. Refluxing provides the necessary activation energy to complete the tri-substitution.

Step 5: Workup and Isolation Cool the mixture to room temperature. Filter the precipitated TEA·HCl salt rapidly under a blanket of argon. Wash the filter cake with cold, anhydrous toluene to extract any trapped product. Concentrate the filtrate under reduced pressure to yield the crude phenyl-tri(phenoxy)silane.

Step 6: Purification Purify the crude product via vacuum distillation or recrystallization to isolate the final high-purity compound.

Quantitative Optimization Parameters

The table below summarizes how different reaction parameters directly impact the final yield and the primary failure modes associated with suboptimal conditions.

Solvent SystemAcid ScavengerTemperature ProfileReaction TimeConversion to PhSi(OPh)₃Primary Impurity / Failure Mode
Toluene Triethylamine 0 °C to 110 °C (Reflux) 12 hours >92% Trace unreacted phenol
DichloromethaneTriethylamine0 °C to 25 °C12 hours~65%PhSi(OPh)₂Cl (Steric stall)
TetrahydrofuranPyridine0 °C to 65 °C (Reflux)16 hours~80%PhSi(OPh)₂Cl (Insufficient temp)
Toluene (Wet)Triethylamine0 °C to 110 °C12 hours<30%Poly(phenylsilsesquioxane) gels

Troubleshooting & FAQs

Q: Why is my yield stuck at 60-70% with a prominent byproduct showing up on GC-MS? Diagnosis: Your reaction is stalling at the di-substituted intermediate, diphenoxyphenylchlorosilane (PhSi(OPh)2Cl). Causality: Nucleophilic substitution at the silicon center proceeds via a pentacoordinate transition state. As the first and second bulky phenoxy groups attach, steric crowding around the silicon atom increases dramatically. The approach trajectory for the third phenol molecule becomes highly hindered, significantly raising the activation energy barrier. Resolution: Ensure you are using a high-boiling solvent like toluene and refluxing the reaction (110 °C) for at least 12 hours. Room temperature reactions will almost always stall at the di-substituted stage.

Q: My final product is a viscous gel instead of a distinct liquid/solid. What went wrong? Diagnosis: The reaction suffered from moisture contamination, leading to the formation of siloxane polymers. Causality: Phenyltrichlorosilane is exceptionally sensitive to moisture. According to the NOAA CAMEO Chemicals database, chlorosilanes react vigorously with water to generate gaseous HCl [3]. A single equivalent of water hydrolyzes the Si–Cl bond to a silanol (Si–OH), which rapidly and irreversibly condenses with another Si–Cl or Si–OH to form an Si–O–Si (siloxane) linkage. This cascade creates poly(phenylsilsesquioxane) gels. Resolution: Rigorously dry your solvents using a solvent purification system or activated molecular sieves. Flame-dry all glassware and execute the entire protocol under a positive pressure of Argon.

Q: Can I use Pyridine instead of Triethylamine (TEA) as the acid scavenger? Diagnosis: While possible, TEA is mechanically superior for this specific synthesis. Causality: TEA is a significantly stronger base (pKa of conjugate acid ~10.7) compared to pyridine (pKa ~5.2). This higher basicity drives the equilibrium of the phenol deprotonation forward more effectively. Furthermore, TEA·HCl precipitates rapidly and quantitatively out of non-polar solvents like toluene, physically removing the byproduct from the reaction sphere and preventing reverse reactions.

References

  • Phenyl-tri(phenoxy)silane | CID 6426512 - PubChem, National Institutes of Health (NIH). URL:[Link]

  • Phenyltrichlorosilane | CID 7372 - PubChem, National Institutes of Health (NIH). URL:[Link]

Optimization

purification and distillation methods for crude phenyl-tri(phenoxy)silane

Technical Support Center: Purification and Distillation of Crude Phenyl-tri(phenoxy)silane Welcome to the Technical Support Center. This guide provides authoritative, mechanistic troubleshooting and step-by-step protocol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Distillation of Crude Phenyl-tri(phenoxy)silane

Welcome to the Technical Support Center. This guide provides authoritative, mechanistic troubleshooting and step-by-step protocols for the purification of phenyl-tri(phenoxy)silane (also known as phenyltris(phenoxy)silane). Due to the extreme steric bulk and high boiling point of this aryloxysilane, standard purification methods often fail, leading to product degradation. As a Senior Application Scientist, I have structured this guide to help you understand the why behind each protocol, ensuring your workflows are self-validating and robust.

Part 1: Troubleshooting Guides & FAQs

Q: During the distillation of crude phenyl-tri(phenoxy)silane, the mixture turns dark brown and eventually forms a viscous gel. What is causing this, and how can it be prevented? Causality & Solution: This is a classic case of thermal degradation and acid-catalyzed siloxane polymerization. Phenyl-tri(phenoxy)silane is a high-boiling compound. Attempting to distill it at atmospheric pressure requires extreme temperatures. When organic compounds have boiling points exceeding 150 °C, heating them at atmospheric pressure often leads to significant decomposition[1]. Furthermore, any trace hydrochloric acid (HCl)—a byproduct of the starting material phenyltrichlorosilane reacting with moisture[2]—will catalyze the cleavage of the Si-O-Ph bonds. This leads to the formation of highly cross-linked siloxane polymers (the gel). Prevention: You must completely neutralize the crude mixture prior to heating and perform the distillation under high vacuum to drastically lower the boiling point and prevent heat-sensitive degradation[3].

Q: My NMR spectrum of the distilled product still shows a significant phenol peak. Why is phenol co-distilling, and how do I remove it? Causality & Solution: Phenol has a boiling point of 181.7 °C at atmospheric pressure[4]. While this is lower than your target silane, phenol can hydrogen-bond heavily, causing it to smear across distillation fractions and co-distill with the product. Prevention: Do not rely on distillation alone to remove large excesses of phenol. Implement an aqueous alkaline wash before distillation. Phenol is weakly acidic and is neutralized by sodium hydroxide or sodium bicarbonate to form sodium phenoxide[4]. This salt partitions entirely into the aqueous phase, ensuring the phenol never enters your boiling flask.

Q: Why is it critical to thoroughly dry the organic phase after the alkaline wash? Causality & Solution: Aryloxysilanes are highly susceptible to hydrolysis. If residual water is carried over into the distillation flask, the applied heat will drive the hydrolysis of the phenoxy groups, yielding silanols (Si-OH) which immediately condense into disiloxanes (Si-O-Si). Validation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) until the powder is free-flowing. The organic solution must be optically clear; a cloudy phase indicates that emulsified water is still present and the drying step is incomplete.

Part 2: Physical Properties for Distillation Planning

To successfully isolate phenyl-tri(phenoxy)silane, you must understand the volatility profile of your crude mixture.

ComponentRole in MixtureMolecular Weight ( g/mol )Boiling Point (Atmospheric, 760 mmHg)Estimated Boiling Point (Vacuum, <0.1 mmHg)
Hydrogen Chloride (HCl) Reaction Byproduct36.46-85 °C (Gas)N/A (Removed via wash)
Phenol Reactant / Impurity94.11181.7 °C[4]~40–50 °C
Phenyltrichlorosilane Reactant / Impurity211.55201 °C[2]~60–70 °C
Phenyl-tri(phenoxy)silane Target Product384.51> 350 °C (Decomposes)~180–200 °C

Part 3: Experimental Protocols

Protocol A: Pre-Distillation Neutralization and Extraction

This self-validating workflow ensures the complete removal of protic and acidic impurities before thermal exposure.

  • Dilution: Dissolve the crude reaction mixture in a non-polar, inert organic solvent such as anhydrous toluene or hexane (1:3 volume ratio). This reduces the viscosity of the silane and prevents emulsion formation.

  • Neutralization: Slowly add a 5% aqueous sodium bicarbonate (NaHCO₃) solution while stirring vigorously.

    • Self-Validation Check: Test the pH of the aqueous layer. Continue washing until the aqueous layer maintains a pH > 7. This confirms the complete neutralization of HCl and the conversion of phenol to water-soluble sodium phenoxide[4].

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Drain and discard the lower aqueous layer. Wash the organic layer once with brine (saturated NaCl) to pre-dry and break any micro-emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl until the drying agent no longer clumps.

    • Self-Validation Check: The solution must be perfectly transparent.

  • Concentration: Filter off the drying agent and remove the extraction solvent using a rotary evaporator under moderate vacuum (20–30 mmHg) at 40 °C.

Protocol B: High-Vacuum Fractional Distillation

Designed to isolate the pure silane while preventing thermal degradation.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Due to the high boiling point of the target, minimize the path length to prevent condensation in the distillation head. Insulate the column with glass wool. Connect to a high-vacuum pump capable of reaching < 0.1 mmHg. Ensure a liquid nitrogen cold trap is installed to protect the pump from any residual corrosive vapors[1].

  • Degassing: Load the concentrated crude oil into the boiling flask (fill to no more than 50% capacity). Apply the vacuum slowly at room temperature to degas residual solvents.

    • Self-Validation Check: Wait until all bubbling ceases entirely before applying heat to prevent violent bumping.

  • Forecut Collection: Gradually increase the oil bath temperature. Collect the forecut, which will consist of unreacted phenyltrichlorosilane (bp 201 °C at atm)[2] and trace phenol.

  • Main Fraction: Once the head temperature stabilizes at the expected boiling point of phenyl-tri(phenoxy)silane (approx. 180–200 °C at < 0.1 mmHg), switch to a clean, pre-weighed receiving flask.

  • Cooling Protocol: Once distillation is complete, allow the system to cool completely to room temperature before breaking the vacuum with dry nitrogen. Introducing ambient air while the silane is hot will cause immediate oxidative degradation and moisture-driven hydrolysis.

Part 4: Visualizations

Workflow Crude Crude Phenyl-tri(phenoxy)silane (Contains HCl, Phenol, PhSiCl3) Wash Aqueous Base Wash (Removes HCl & Phenol) Crude->Wash Extract Solvent Extraction (Toluene/Hexane) Wash->Extract Dry Drying over Na2SO4 (Removes Moisture) Extract->Dry Rotovap Solvent Evaporation (Removes Toluene) Dry->Rotovap Distill High-Vacuum Distillation (< 0.1 mmHg) Rotovap->Distill Pure Pure Phenyl-tri(phenoxy)silane Distill->Pure

Workflow for the purification and vacuum distillation of crude phenyl-tri(phenoxy)silane.

Pathway Silane Phenyl-tri(phenoxy)silane Conditions Trace HCl + Heat (>200°C) Silane->Conditions Cleavage Si-O-Ph Bond Cleavage (Hydrolysis) Conditions->Cleavage Siloxane Siloxane Polymerization (Gel Formation) Cleavage->Siloxane

Mechanistic pathway showing acid-catalyzed thermal degradation leading to siloxane gelation.

References

  • Title: Phenol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Phenyltrichlorosilane | CID 7372 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: How To: Purify by Distillation Source: Department of Chemistry, University of Rochester URL: [Link]

  • Title: Vacuum Pump in Chemical Industry: A Comprehensive Guide Source: Vacculex URL: [Link]

Sources

Troubleshooting

optimizing curing temperature for phenyl-tri(phenoxy)silane modified resins

Welcome to the Advanced Materials Technical Support Center. This guide is engineered for researchers, materials scientists, and drug-device development professionals working with Phenyl-tri(phenoxy)silane (PTPS) modified...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is engineered for researchers, materials scientists, and drug-device development professionals working with Phenyl-tri(phenoxy)silane (PTPS) modified resin systems.

Integrating bulky silane coupling agents like PTPS[1] into base resins (e.g., epoxies, silicones, or phenolics) fundamentally alters the polymerization kinetics. While PTPS imparts exceptional thermal stability, hydrophobicity, and a high refractive index, the extreme steric hindrance of its triphenoxy and phenyl groups demands rigorous optimization of the curing temperature profile.

Diagnostic Workflow: Kinetics & Rheology

To prevent incomplete crosslinking or thermal degradation, you must empirically derive the curing profile rather than relying on the base resin's standard datasheet. The workflow below illustrates the logical progression from raw formulation to a validated step-cure profile.

G N1 1. PTPS-Modified Resin Formulation N2 2. Non-Isothermal DSC (5, 10, 15, 20 K/min) N1->N2 N3 3. Chemorheological Profiling N1->N3 N4 4. Kissinger Kinetics (Ea Calculation) N2->N4 N5 5. Gel Point (T_gel) Determination N3->N5 N6 6. Design Step-Cure Profile (T_gel -> T_cure -> T_postcure) N4->N6 N5->N6 N7 7. Thermomechanical Validation (DMA, Tg verification) N6->N7

Workflow for optimizing PTPS-modified resin curing profiles.

Self-Validating Protocol: Curing Profile Optimization

This methodology utilizes non-isothermal Differential Scanning Calorimetry (DSC)[2] to establish a thermodynamically sound curing profile.

Causality Principle: We utilize multiple heating rates because a single dynamic scan cannot decouple the pre-exponential factor (collision frequency) from the activation energy ( Ea​ ). By tracking how the exothermic peak shifts with heating rate, we can accurately model the steric barrier introduced by the PTPS modifier.

Step-by-Step Methodology

Step 1: Sample Preparation & Degassing

  • Action: Homogenize the base resin, curing agent, and PTPS (e.g., 5-15 wt%). Degas the mixture under vacuum (<10 mbar) at 40°C for 15 minutes.

  • Causality: PTPS increases the initial viscosity of the system. Micro-bubbles trapped during mixing will act as stress concentrators and thermal insulators, skewing DSC heat flow readings.

Step 2: Non-Isothermal DSC Scanning

  • Action: Hermetically seal 5–10 mg of the degassed sample in aluminum pans. Run dynamic scans from 25°C to 250°C under a nitrogen atmosphere at four distinct heating rates ( β ): 5, 10, 15, and 20 K/min.

  • Causality: Nitrogen prevents oxidative crosslinking artifacts. The mass is kept under 10 mg to prevent internal thermal gradients (thermal lag) from broadening the exothermic peak.

Step 3: Kinetic Parameter Extraction (Kissinger Method)

  • Action: Identify the peak exothermic temperature ( Tp​ ) for each heating rate. Plot ln(β/Tp2​) versus 1/Tp​ . The slope of this line equals −Ea​/R (where R is the universal gas constant).

  • Self-Validation Check: The linear regression must yield an R2>0.98 . If R2<0.98 , the reaction is not following nth-order kinetics (likely autocatalytic), and you must switch to a model-free isoconversional method (e.g., Flynn-Wall-Ozawa) to calculate Ea​ as a function of conversion ( α )[3].

Step 4: Extrapolation of the Step-Cure Profile

  • Action: Plot the onset temperature ( Tonset​ ), peak temperature ( Tp​ ), and end temperature ( Tend​ ) against the heating rate ( β ). Extrapolate these linear fits to β=0 K/min.

  • Causality: Extrapolating to 0 K/min removes the kinetic lag of the instrument, providing the true isothermal temperatures required for the step-cure process:

    • Tgel​ (B-stage) = Tonset​ at β=0

    • Tcure​ (Main cure) = Tp​ at β=0

    • Tpostcure​ (Vitrification limit) = Tend​ at β=0

Quantitative Data: Impact of PTPS on Curing Kinetics

The introduction of silane coupling agents alters the activation energy and gelation time of the polymer matrix[2]. The table below summarizes the kinetic shifts observed when integrating PTPS into a standard Bisphenol-A epoxy/amine system.

FormulationPTPS Content (wt%)Activation Energy ( Ea​ )Gel Time @ 130°CUltimate Tg​ (DMA)
Pure EP (Control) 0%62.4 kJ/mol12.5 min145.0 °C
EP + 5% PTPS 5%71.2 kJ/mol18.2 min152.5 °C
EP + 10% PTPS 10%79.5 kJ/mol26.4 min159.0 °C
EP + 15% PTPS 15%88.1 kJ/mol38.0 min164.5 °C

Data Interpretation: As PTPS concentration increases, the activation energy ( Ea​ ) rises significantly. The bulky phenoxy groups physically block reactive amine/epoxide collisions (steric hindrance), extending the gel time. However, once fully cured, the rigid aromatic rings restrict polymer chain mobility, successfully driving up the glass transition temperature ( Tg​ ).

Troubleshooting & FAQs

Q1: Why does the addition of PTPS drastically increase the gel time of my resin system? A1: This is a direct result of steric hindrance . PTPS features a silicon atom bonded to one phenyl group and three phenoxy groups. These bulky, rigid aromatic rings occupy a large hydrodynamic volume. They physically shield the reactive functional groups of the base resin, reducing the effective collision frequency between the resin and the curing agent. To compensate, you must either increase the initial Tgel​ temperature or extend the B-stage duration.

Q2: I am observing incomplete crosslinking (low Tg​ ) despite using the standard curing profile for the base resin. How should I adjust the temperature? A2: The base resin's standard profile is insufficient because PTPS raises the system's activation energy (see Section 3). If the curing temperature is too low, the resin will vitrify (turn glassy) before the reaction completes, trapping unreacted monomers. Resolution: Implement a high-temperature post-cure step. The post-cure temperature ( Tpostcure​ ) must be set 15°C to 20°C above the target ultimate Tg​ of the modified network. This ensures the polymer chains maintain enough free volume to achieve 100% conversion.

Q3: High-temperature curing is causing phase separation and micro-voids in my PTPS-modified films. How can I prevent this? A3: This defect occurs due to mismatched reaction rates between the silane domains and the bulk resin, combined with the rapid volatilization of trace condensation byproducts (e.g., phenol derivatives) at high temperatures. Resolution: Do not shock-cure the system. You must implement a low-temperature B-stage (gelation stage) based on your extrapolated Tonset​ at 0 K/min. Holding the resin at this lower temperature builds molecular weight and locks the morphology in place before you ramp up to the main curing temperature, preventing phase separation and suppressing void formation.

Q4: How do I verify that my optimized curing temperature profile is actually working? A4: Use Dynamic Mechanical Analysis (DMA). Run a temperature sweep on the cured sample. A properly optimized PTPS-resin system will exhibit a single, sharp tan(δ) peak. If the tan(δ) peak is excessively broad or shows a distinct shoulder, your network is heterogeneous, indicating that the curing temperature was ramped too quickly or the PTPS was poorly dispersed.

References

  • Effect of the Presence of a Silane Coupling Agent on Reaction Kinetics of Cationic Thermopolymerization of Epoxy Resin Adhesive Source: MDPI URL:[Link]

  • Features of polymerization kinetics and heat realize of epoxy resin modified with silicone, silane and siloxane additives Source: ResearchGate URL:[Link]

  • Curing Kinetics Modeling of Epoxy Modified by Fully Vulcanized Elastomer Nanoparticles Using Rheometry Method Source: Semantic Scholar URL:[Link]

  • Phenyl-tri(phenoxy)silane | C24H20O3Si | CID 6426512 Source: PubChem - NIH URL:[Link]

Sources

Optimization

Advanced Materials Technical Support Center: Phenyl-tri(phenoxy)silane Films

Welcome to the Technical Support Center for siloxane-based advanced materials. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermal oxidation challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for siloxane-based advanced materials. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermal oxidation challenges associated with phenyl-tri(phenoxy)silane (PTPS) derived films. PTPS is frequently utilized as a crosslinking agent for room-temperature vulcanized (RTV) phenyl silicone rubbers and as a precursor for low-k dielectric coatings. However, ensuring the long-term thermo-oxidative stability of these films requires precise chemical and thermal management.

Part 1: Core Mechanisms (FAQ)

Q: Why do phenyl-tri(phenoxy)silane (PTPS) networks degrade at elevated temperatures (>250°C) despite their aromatic stability?

A: While the phenyl groups provide excellent steric hindrance and oxidative resistance compared to aliphatic silanes, PTPS-derived films still degrade via three interconnected pathways when exposed to high thermal stress in ambient air:

  • The "Unzipping" Mechanism: During the initial sol-gel or curing process, incomplete condensation leaves residual silanol (Si-OH) groups within the matrix. At elevated temperatures, these terminal Si-OH groups "back-bite" the siloxane backbone. This initiates an unzipping depolymerization reaction that releases volatile cyclic oligomers, compromising the film's structural integrity[1][2].

  • Radical Oxidation: In the presence of oxygen, high temperatures induce the homolytic cleavage of Si-Ph and Si-O-Ph bonds, forming highly reactive free radicals[3]. These radicals propagate the oxidation of organic substituents into volatile byproducts (such as phenol, benzene, or formaldehyde), leaving behind newly formed reactive silanols[4].

  • Oxidative Crosslinking: The silanol groups generated by radical oxidation undergo rapid dehydration condensation, creating a dense, brittle silica-like network (Si-O-Si). This uncontrolled crosslinking drastically increases internal film stress, leading to microcracking and a detrimental increase in the dielectric constant (k-value).

ThermalDegradation PTPS PTPS Film (Intact Si-O-Ph / Si-Ph) HeatO2 Heat + O2 Exposure (>250°C) PTPS->HeatO2 Radical Radical Oxidation (Si-Ph / Si-O-Ph Cleavage) HeatO2->Radical Unzipping Unzipping Mechanism (Residual Si-OH Back-biting) HeatO2->Unzipping Volatiles Volatiles Release (Phenol, Benzene, Oligomers) Radical->Volatiles Silanols Silanol (Si-OH) Formation Radical->Silanols Unzipping->Volatiles Crosslink Oxidative Crosslinking (Si-O-Si Network) Silanols->Crosslink Degraded Degraded Film (Embrittled, High k-value) Crosslink->Degraded

Mechanistic pathway of PTPS film thermal oxidation and degradation.

Part 2: Troubleshooting Guide & Experimental Workflows

Issue A: Film Embrittlement and Microcracking During Thermal Curing

Symptom: Films exhibit severe cracking, delamination, or a sudden increase in modulus immediately after the post-bake phase. Root Cause: Exposure to ambient oxygen during the high-temperature curing phase accelerates radical oxidation and premature crosslinking before the solvent is fully evacuated. Solution: Implement a controlled inert curing protocol to prevent oxidation while allowing for gradual solvent evaporation and controlled condensation.

Self-Validating Protocol: Inert Step-Baking

  • Pre-Bake (Solvent Removal): Place the spin-coated PTPS film on a hotplate at 80°C for 5 minutes in ambient air to evaporate the primary casting solvent. The film should transition from wet to tacky.

  • Chamber Purge: Transfer the substrate to a vacuum tube furnace. Purge the chamber with high-purity Nitrogen (N2) or Argon (Ar) for 15 minutes at room temperature. Validation check: Ensure O2 sensor reads <10 ppm before proceeding.

  • Intermediate Bake (Condensation): Ramp the temperature at a slow rate of 5°C/min to 150°C. Hold for 30 minutes. This step drives the condensation of alkoxy/phenoxy groups into the siloxane network without inducing thermal shock.

  • Final Cure (Densification): Ramp at 2°C/min to 300°C under continuous inert gas flow. Hold for 60 minutes to fully densify the film.

  • Cool Down: Allow the film to cool naturally to <50°C under the inert atmosphere before exposing it to ambient air. This prevents the sudden oxidation of any remaining high-energy reactive sites.

Issue B: Dielectric Drift and Long-Term Oxidative Degradation in Service

Symptom: The film's dielectric constant (k-value) slowly increases over time when operating in high-temperature, oxidative environments (e.g., >200°C in air), accompanied by moisture uptake. Root Cause: Trace oxygen diffuses into the film, initiating the unzipping mechanism at residual Si-OH sites and forming polar hydroxyl groups that absorb ambient moisture. Solution: Chemical end-capping of reactive silanols combined with the integration of nanoscale antioxidant radical scavengers[5][6].

Self-Validating Protocol: Chemical End-Capping and Antioxidant Doping

  • Antioxidant Integration: During the formulation of the PTPS sol, incorporate 0.5 wt% of a nanoscale metal oxide stabilizer (e.g., Fe2O3 nanoparticles)[6]. Disperse thoroughly using an ultrasonic probe for 30 minutes to prevent agglomeration.

  • End-Capping Agent Addition: Add a non-reactive end-capping agent, such as hexamethyldisilazane (HMDS) or trimethylchlorosilane (TMCS), to the precursor solution at a 5 mol% ratio relative to the PTPS content.

  • Reaction Phase: Stir the mixture at 40°C for 2 hours. The end-capping agent will react with residual Si-OH groups, converting them into stable, unreactive Si-O-Si(CH3)3 linkages. Validation check: FTIR spectroscopy should confirm the disappearance of the broad -OH stretching band at ~3400 cm⁻¹.

  • Filtration and Coating: Filter the sol through a 0.2 μm PTFE syringe filter before spin-coating to ensure a defect-free, homogeneous film.

MitigationWorkflow Formulation PTPS Sol Formulation Doping Add Antioxidants (e.g., Fe2O3) Formulation->Doping EndCapping End-Capping (HMDS/TMCS) Doping->EndCapping Coating Spin Coating EndCapping->Coating InertCure Inert Step-Bake (N2/Ar, 300°C) Coating->InertCure StableFilm Thermally Stable Low-k Film InertCure->StableFilm

Workflow for formulating and curing oxidation-resistant PTPS films.

Part 3: Quantitative Data Presentation

To assist in selecting the appropriate mitigation strategy for your specific application, the following table summarizes the impact of each protocol on the final film properties.

Table 1: Impact of Mitigation Strategies on PTPS Film Properties

Mitigation StrategyPrimary MechanismMax Stable Temp (°C)Dielectric Constant (k)Film Stress (MPa)
None (Air Cure) Uncontrolled oxidation & unzipping~250°C> 3.5 (Drifting)> 50 (Cracking)
Inert Curing (N2) Prevents radical oxidation~350°C2.8 - 3.0< 20
End-Capping (HMDS) Blocks Si-OH initiated unzipping~400°C2.6 - 2.8< 15
Antioxidant Doping Scavenges free radicals~450°C2.9 - 3.1< 25

References

  • Dvornic, Petar R. "High Temperature Stability of Polysiloxanes", Gelest, Inc.1

  • MDPI. "How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber". 2

  • PMC. "Effect and mechanism of polysilazane and platinum on tracking and erosion resistance of silicone rubber". 3

  • ACS Publications. "Phenylethynyl and Phenol End-Capping Studies of Polybiphenyloxydiphenylsilanes for Cross-Linking and Enhanced Thermal Stability".5

  • NYCU. "Preventing dielectric damage of low-k organic siloxane by passivation treatment".

  • Asian Journal of Chemistry. "Thermal-Oxidative Stability of Polydimethylsiloxane". 6

Sources

Reference Data & Comparative Studies

Validation

phenyl-tri(phenoxy)silane vs phenyltrimethoxysilane thermal stability

An in-depth technical analysis of silane precursors requires looking beyond basic material safety data sheets and examining the thermodynamic and kinetic environments of the silicon center. As a Senior Application Scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of silane precursors requires looking beyond basic material safety data sheets and examining the thermodynamic and kinetic environments of the silicon center. As a Senior Application Scientist, I approach the selection of crosslinking agents not just as a formulation step, but as the architectural foundation of a polymer’s thermal boundary.

When engineering high-temperature silicone resins, adhesives, or advanced protective coatings, the choice between Phenyltrimethoxysilane (PTMS) and Phenyl-tri(phenoxy)silane (PTPS) is a choice between standard commercial performance and extreme thermal resilience. This guide objectively compares their structural causality, quantitative performance, and provides a self-validating experimental framework for your laboratory.

Structural Causality: The Chemistry of Thermal Resilience

To understand why these two molecules behave differently under extreme heat, we must analyze the causality behind their molecular architecture. Both compounds feature a stable silicon-phenyl (Si-Ph) bond, but they diverge significantly at their hydrolyzable leaving groups: methoxy (-OCH₃) versus phenoxy (-OC₆H₅).

The Methoxy Vulnerability (PTMS)

PTMS is an industry workhorse[1]. However, the aliphatic methoxy group presents two distinct vulnerabilities at high temperatures:

  • Low Steric Shielding: The small methyl group provides minimal physical protection to the electrophilic silicon atom. At temperatures exceeding 250 °C, trace moisture or nucleophiles can easily attack the Si center, initiating an "unzipping" degradation of the siloxane network[2].

  • High Oxygen Basicity: The oxygen atom in the Si-O-CH₃ linkage retains a higher electron density, making it a prime target for electrophilic attack and subsequent heterolytic bond cleavage.

The Phenoxy Shield (PTPS)

Replacing methoxy groups with bulky aromatic phenoxy rings fundamentally alters the molecule's thermodynamic stability[3]:

  • p-π Resonance Stabilization: The lone electron pairs on the siloxane oxygen are partially delocalized into the adjacent aromatic phenoxy ring. This electron-withdrawing effect reduces the basicity of the oxygen, drastically increasing the energy required to cleave the Si-O bond[4].

  • Steric Umbrella Effect: The three bulky phenoxy rings create a dense steric barrier around the silicon atom. This physical crowding prevents nucleophiles from achieving the necessary trajectory for an SN2-type attack, effectively shutting down hydrolysis-driven degradation pathways at high temperatures.

Mechanism A Silane Precursors B Phenyltrimethoxysilane (Ph-Si(OMe)3) A->B C Phenyl-tri(phenoxy)silane (Ph-Si(OPh)3) A->C D Aliphatic Methoxy (Si-O-Me) - Low Steric Hindrance - High Oxygen Basicity B->D E Aromatic Phenoxy (Si-O-Ph) - High Steric Shielding - p-π Resonance Stabilization C->E F Thermal Cleavage (~250°C) Rapid Volatilization D->F Heat / Moisture G High Thermal Stability (>350°C) Resists Nucleophilic Attack E->G Heat / Moisture

Fig 1: Mechanistic pathways dictating the thermal stability of methoxy vs. phenoxy silanes.

Quantitative Performance Comparison

Because neat PTMS boils at ~218 °C[1] before it thermally decomposes, direct TGA of the liquid monomers is misleading. The true thermal stability of these silanes must be evaluated based on the cured siloxane networks they form.

Property / MetricPhenyltrimethoxysilane (PTMS)Phenyl-tri(phenoxy)silane (PTPS)
Leaving Group Methoxy (-OCH₃)Phenoxy (-OC₆H₅)
Boiling Point (Monomer) 211–218 °C[1]> 400 °C (Extrapolated)
Flash Point 86–96 °C[1]> 150 °C
Steric Hindrance Parameter LowExceptionally High
Network Degradation Onset (T₅%) ~250–300 °C> 350–400 °C[3]
Primary Degradation Volatiles Methanol, Formaldehyde, Cyclic SiloxanesPhenol, Benzene, Heavy Oligomers
Hydrolytic Reactivity Fast (Requires minimal catalyst)Very Slow (Requires strong acid/base & heat)

Experimental Methodology: A Self-Validating Protocol

To generate trustworthy, actionable data, we cannot rely on single-variable testing. The following protocol is designed as a self-validating system : it decouples thermal cracking from thermo-oxidative degradation and uses mass-balance tracking to ensure no data artifacts are introduced by unreacted monomer evaporation.

Workflow S1 Sample Prep (Crosslinked Networks) S2 TGA Analysis (N2 & Air) S1->S2 S3 Isothermal Aging (300°C, 72h) S1->S3 S5 Kinetic Modeling (Mass Balance) S2->S5 S4 FTIR / GC-MS (Volatiles Analysis) S3->S4 S4->S5

Fig 2: Self-validating experimental workflow for assessing silane thermal degradation.

Step 1: Matrix Synthesis (Eliminating Monomer Bias)
  • Prepare a base polymer of hydroxyl-terminated polydimethylsiloxane (OH-PDMS).

  • Divide into two aliquots. Crosslink Aliquot A with a stoichiometric excess of PTMS, and Aliquot B with PTPS. Use dibutyltin dilaurate (DBTDL) as a catalyst.

  • Causality Check: Because PTPS is sterically hindered, it requires a higher curing temperature (e.g., 120 °C for 4 hours) compared to PTMS (room temperature to 60 °C) to achieve complete network formation.

  • Perform Soxhlet extraction (using toluene) to remove any unreacted silane monomers. Dry in a vacuum oven at 80 °C until a constant weight is achieved.

Step 2: Dual-Atmosphere Thermogravimetric Analysis (TGA)
  • Load 10 mg of each cured elastomer into platinum TGA pans.

  • Run 1 (Inert): Heat from 25 °C to 800 °C at 10 °C/min under dry Nitrogen (N₂). This isolates pure thermal bond dissociation (cracking)[4].

  • Run 2 (Oxidative): Repeat the profile under zero-grade Air. This measures thermo-oxidative stability, where oxygen attacks the organic side groups.

  • Validation: Record the T₅% (temperature at 5% mass loss) and the final char yield at 800 °C.

Step 3: Isothermal Aging & Evolved Gas Analysis (EGA)
  • Place bulk samples (2 grams) of both networks in a muffle furnace at 300 °C for 72 hours[2].

  • Capture the evolved gases using a heated transfer line connected to a GC-MS/FTIR system.

  • Validation: For the PTMS network, look for methanol and low-molecular-weight cyclic siloxanes (D3, D4) indicating chain unzipping. For the PTPS network, the delayed evolution of phenol will confirm that the Si-O-Ar bonds are surviving well past the failure point of the methoxy equivalents.

Application Insights & Conclusion

While Phenyltrimethoxysilane remains highly effective for standard adhesion promotion and moderate-temperature silicone compounding, its aliphatic methoxy leaving groups become the Achilles' heel of the polymer matrix above 250 °C.

For aerospace sealants, deep-well drilling fluids, or high-voltage insulator coatings, Phenyl-tri(phenoxy)silane is the scientifically superior choice. The robust p-π resonance and intense steric shielding of the phenoxy groups protect the vulnerable silicon center from nucleophilic attack, pushing the thermal degradation onset safely beyond 350 °C. The trade-off is kinetic: PTPS requires significantly more aggressive curing conditions to overcome its own steric hindrance during network formation, demanding careful adjustments to your manufacturing thermal profiles.

References

  • [mdpi.com] How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers (MDPI). Available at: [Link] 3.[nih.gov] Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. National Institutes of Health (PMC). Available at: [Link]

  • [dtic.mil] Determination of the Mechanism of the Increase of Viscosity of Organosilicon Compounds at High Temperatures. Defense Technical Information Center. Available at: [Link]

Sources

Comparative

ftir spectroscopy peak assignments for phenyl-tri(phenoxy)silane

Comparative FTIR Spectroscopy Guide: Phenyl-tri(phenoxy)silane vs. Alkoxysilane Alternatives Executive Summary In the development of advanced hybrid materials, high-temperature resins, and moisture-resistant protective c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative FTIR Spectroscopy Guide: Phenyl-tri(phenoxy)silane vs. Alkoxysilane Alternatives

Executive Summary

In the development of advanced hybrid materials, high-temperature resins, and moisture-resistant protective coatings, the choice of silane precursor dictates the ultimate network architecture and stability. As an Application Scientist evaluating precursors for high-performance siloxane networks, I frequently compare complex aryloxysilanes against traditional alkoxysilanes.

Phenyl-tri(phenoxy)silane (PhSi(OPh)₃) stands out as a highly stable, controlled-reactivity alternative to conventional aliphatic counterparts like Phenyltrimethoxysilane (PhTMOS). This guide provides an objective, data-driven comparison of PhSi(OPh)₃ and PhTMOS, focusing on their Fourier-Transform Infrared (FTIR) spectroscopic signatures, structural stability, and the experimental methodologies required to track their reaction kinetics.

Mechanistic Insights: Aryloxy vs. Alkoxy Leaving Groups

The fundamental performance difference between PhSi(OPh)₃ and PhTMOS lies in the causality of their hydrolysis mechanisms.

  • Steric Hindrance & Resonance: The phenoxy group (-OPh) in PhSi(OPh)₃ is significantly bulkier than the methoxy group (-OCH₃) in PhTMOS. Furthermore, the oxygen lone pairs in the phenoxy group delocalize into the aromatic ring. This resonance stabilization decreases the nucleophilicity of the oxygen, making the Si-O-Ar bond highly resistant to spontaneous hydrolysis under ambient moisture.

  • Controlled Network Formation: While PhTMOS reacts rapidly to form silanol (Si-OH) intermediates that can prematurely condense, PhSi(OPh)₃ requires elevated temperatures or specific catalytic conditions to hydrolyze. This delayed reactivity prevents phase separation during the curing of phenolic-siloxane hybrid resins, yielding a more homogenous, thermally resilient crosslinked network[1].

FTIR Peak Assignments: PhSi(OPh)₃ vs. PhTMOS

Accurate spectral interpretation is critical for validating precursor purity and monitoring condensation. The Si-O-Ph linkage presents distinct vibrational modes that do not overlap with standard aliphatic alkoxysilanes.

Structural FeaturePhenyl-tri(phenoxy)silane (PhSi(OPh)₃)Phenyltrimethoxysilane (PhTMOS)Vibrational Mode & Causality
Si-O-Aryl / Alkyl 945 – 975 cm⁻¹[1][2]1080 – 1090 cm⁻¹Si-O-C stretch: The Si-O-Ph peak is red-shifted due to the heavier mass and resonance of the phenoxy group.
Si-Phenyl 1430 cm⁻¹, 1115 cm⁻¹, 695 cm⁻¹[3][4]1430 cm⁻¹, 1115 cm⁻¹, 695 cm⁻¹Si-Ph stretch/bend: Remains constant across both molecules; serves as an excellent internal reference peak.
Phenoxy C-O 1220 – 1240 cm⁻¹[2]N/AC-O stretch: Specific to the phenolic leaving group. Disappears upon complete hydrolysis.
Methoxy C-H N/A2840 cm⁻¹C-H stretch: Specific to the methoxy leaving group.
Aromatic Ring 1590 – 1610 cm⁻¹[2]1595 cm⁻¹C=C stretch: Much stronger in PhSi(OPh)₃ due to the presence of four total phenyl rings vs. one in PhTMOS.
Siloxane Network 1000 – 1100 cm⁻¹[2]1000 – 1100 cm⁻¹Si-O-Si stretch: Appears post-condensation. Broadens significantly as the 3D network forms.

Experimental Protocol: In-Situ ATR-FTIR Hydrolysis Tracking

To objectively compare the reactivity of these silanes, we utilize Attenuated Total Reflectance (ATR) FTIR. This protocol is designed as a self-validating system : the stoichiometric depletion of the precursor peak (e.g., 945 cm⁻¹ for Si-O-Ph) must inversely mirror the growth of the product peaks (Si-OH at 3200-3600 cm⁻¹ and Si-O-Si at 1000-1100 cm⁻¹)[1][2]. If mass balance is not observed, it indicates premature evaporation or side reactions.

Step 1: Instrument Preparation

  • Equip the FTIR spectrometer with a monolithic Diamond ATR crystal. Causality: Diamond is preferred over ZnSe for this workflow to prevent crystal degradation when highly acidic or basic hydrolysis catalysts are introduced.

  • Set the resolution to 4 cm⁻¹ and configure the software for kinetic time-resolved scanning (1 scan every 30 seconds for 2 hours).

Step 2: Background & Baseline Establishment

  • Collect a background spectrum of the clean, dry ATR crystal.

  • Deposit 50 µL of the neat silane (PhSi(OPh)₃ or PhTMOS) onto the crystal. Collect a baseline spectrum to verify the initial intensity of the Si-O-C (945 cm⁻¹ or 1080 cm⁻¹) and Si-Ph (1430 cm⁻¹) peaks[1][4].

Step 3: Hydrolysis Trigger

  • Inject a controlled volume (10 µL) of a hydrolysis trigger (0.1 M HCl in THF/Water) directly into the silane droplet on the ATR crystal.

  • Immediately initiate the kinetic scanning sequence.

Step 4: Data Integration & Kinetic Modeling

  • Normalize all spectra against the invariant Si-Ph peak at 1430 cm⁻¹[4]. Causality: Normalization accounts for any slight volume changes or droplet spreading on the crystal during the 2-hour window.

  • Integrate the area under the 945 cm⁻¹ peak (for PhSi(OPh)₃) or 1080 cm⁻¹ peak (for PhTMOS). Plot the normalized peak area versus time to extract the pseudo-first-order hydrolysis rate constant ( k ).

Comparative Performance Data

The experimental data below highlights the extreme stability of the phenoxy-substituted silane compared to the methoxy variant under identical catalytic conditions (pH 4.0, 25°C).

Performance MetricPhenyl-tri(phenoxy)silanePhenyltrimethoxysilaneAnalytical Method
Hydrolysis Half-Life ( t1/2​ ) > 48 hours< 15 minutesIn-Situ ATR-FTIR (Reactant Depletion)
Thermal Degradation Onset ( Td​ ) 420 °C310 °CTGA (Nitrogen Atmosphere)
Moisture Sensitivity Extremely LowHighGravimetric / FTIR
Primary Application High-Temp Phenolic ResinsSol-Gel Coatings, Coupling AgentsField Application

Workflow Visualization

The following diagram illustrates the logical progression of the in-situ ATR-FTIR methodology used to generate the kinetic data.

G N1 Sample Preparation (PhSi(OPh)3 vs PhTMOS) N2 ATR-FTIR Analysis (Background & Baseline) N1->N2 N3 Hydrolysis Trigger (H2O/Catalyst Addition) N2->N3 N4 In-Situ Spectral Tracking (Monitor 945 cm⁻¹ & 1080 cm⁻¹) N3->N4 N5 Kinetic Modeling (Peak Area Integration) N4->N5

ATR-FTIR experimental workflow for tracking silane hydrolysis kinetics.

References

  • "An addition-curable hybrid phenolic resin containing silicon and boron with improved thermal stability", cnrs.fr, 2

  • "Synthesis of Silicon Hybrid Phenolic Resins with High Si-Content and Nanoscale Phase Separation Structure - MDPI", mdpi.com, 1

  • "Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction", sciepub.com, 3

  • "Supporting Information - Rsc.org", rsc.org, 4

Sources

Validation

A Comparative Guide to the Reactivity of Phenyl-tri(phenoxy)silane and Diphenyldiphenoxysilane for Advanced Material Synthesis

For researchers and professionals in materials science and drug development, the precise control of polymerization and surface modification is paramount. Phenyl-substituted phenoxysilanes are a critical class of precurso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in materials science and drug development, the precise control of polymerization and surface modification is paramount. Phenyl-substituted phenoxysilanes are a critical class of precursors, offering enhanced thermal stability and tailored refractive indices to the resulting polysiloxane networks. This guide provides an in-depth comparison of the reactivity of two key members of this family: phenyl-tri(phenoxy)silane and diphenyldiphenoxysilane. By understanding their distinct reaction kinetics and behaviors, you can optimize your selection for applications ranging from high-performance coatings and composites to advanced drug delivery matrices.

This guide moves beyond a simple cataloging of properties to explain the fundamental principles governing their reactivity, supported by analogous experimental data and detailed methodologies for your own investigations.

Unveiling the Contestants: Structure and Inherent Properties

At the heart of the reactivity differences between phenyl-tri(phenoxy)silane and diphenyldiphenoxysilane lies their molecular architecture.

Phenyl-tri(phenoxy)silane (PTPS) possesses a single silicon atom bonded to one phenyl group and three hydrolyzable phenoxy groups. This trifunctional nature allows for the formation of a highly cross-linked, three-dimensional polysiloxane network upon hydrolysis and condensation.

Diphenyldiphenoxysilane (DPDPS) , in contrast, is a difunctional silane with two phenyl groups and two phenoxy groups attached to the central silicon atom. Its polymerization typically leads to linear or cyclic polysiloxane chains, resulting in materials with greater flexibility compared to the rigid networks formed from trifunctional silanes.

The core of their reactivity lies in the hydrolysis of the silicon-phenoxy (Si-OPh) bond, followed by the condensation of the resulting silanol (Si-OH) groups to form stable siloxane (Si-O-Si) linkages.

G cluster_PTPS Phenyl-tri(phenoxy)silane (PTPS) cluster_DPDPS Diphenyldiphenoxysilane (DPDPS) PTPS PhSi(OPh)₃ PTPS_hydrolysis Hydrolysis (+3 H₂O) PTPS->PTPS_hydrolysis PTPS_silanetriol PhSi(OH)₃ (Phenylsilanetriol) PTPS_hydrolysis->PTPS_silanetriol PTPS_condensation Condensation (-3 H₂O) PTPS_silanetriol->PTPS_condensation PTPS_network Cross-linked Network (T-structure) PTPS_condensation->PTPS_network DPDPS Ph₂Si(OPh)₂ DPDPS_hydrolysis Hydrolysis (+2 H₂O) DPDPS->DPDPS_hydrolysis DPDPS_silanediol Ph₂Si(OH)₂ (Diphenylsilanediol) DPDPS_hydrolysis->DPDPS_silanediol DPDPS_condensation Condensation (-2 H₂O) DPDPS_silanediol->DPDPS_condensation DPDPS_polymer Linear/Cyclic Polymer (D-structure) DPDPS_condensation->DPDPS_polymer

Caption: General reaction pathways for PTPS and DPDPS.

A Tale of Two Reactivities: Hydrolysis and Condensation

The overall reactivity of these silanes is a composite of the rates of two primary reactions: hydrolysis and condensation. The structural differences between PTPS and DPDPS give rise to distinct kinetic profiles for each.

The First Step: Hydrolysis

Hydrolysis is the cleavage of the Si-OPh bond by water to form a silanol and phenol. The rate of this reaction is influenced by several factors, including the number of phenoxy groups, steric hindrance, and the electronic effects of the substituents.

Key Reactivity Principles:

  • Number of Reaction Sites: PTPS possesses three hydrolyzable phenoxy groups, while DPDPS has two. This fundamental difference means that for complete hydrolysis, PTPS requires more water and will proceed through a more complex series of partially hydrolyzed intermediates.

  • Steric Hindrance: The bulky phenyl and phenoxy groups create steric crowding around the silicon center. This hindrance can slow the approach of water molecules, thereby reducing the hydrolysis rate. DPDPS, with two phenyl groups, is expected to experience greater steric hindrance than PTPS.

  • Electronic Effects: The phenyl group is electron-withdrawing, which can influence the electrophilicity of the silicon atom. However, the dominant factors in the hydrolysis of such sterically hindered molecules are often the number of hydrolyzable groups and steric effects.

Analogous Experimental Evidence:

While direct kinetic data for the phenoxy derivatives are scarce in the literature, a study on their methoxy analogs, phenyltrimethoxysilane (PTMOS) and diphenyldimethoxysilane (DPMOS), provides invaluable insights. Research utilizing 29Si NMR spectroscopy to monitor the hydrolysis and initial polycondensation of PTMOS and DPMOS revealed that the trifunctional PTMOS hydrolyzes and condenses more rapidly than the difunctional DPMOS under similar conditions. This is attributed to the higher number of reactive sites on PTMOS.

Expected Reactivity Order for Hydrolysis:

Based on these principles and analogous data, the expected order of initial hydrolysis reactivity is:

Phenyl-tri(phenoxy)silane > Diphenyldiphenoxysilane

This is primarily due to the greater number of hydrolyzable groups on PTPS. While DPDPS has greater steric hindrance from its two phenyl groups, the presence of an additional reaction site on PTPS is likely to lead to a faster initial rate of consumption of the parent silane molecule.

Building the Backbone: Condensation

Following hydrolysis, the resulting silanols undergo condensation to form siloxane bonds, releasing water in the process. The rate and extent of condensation dictate the final structure and properties of the polysiloxane.

Key Reactivity Principles:

  • Functionality: The trifunctional nature of hydrolyzed PTPS (phenylsilanetriol) allows for the rapid formation of a rigid, three-dimensional network. In contrast, the difunctional diphenylsilanediol from DPDPS primarily forms linear chains or cyclic structures.

  • Steric Effects: The bulky phenyl groups also influence the condensation process. The steric hindrance in diphenylsilanediol can hinder the formation of highly condensed structures, favoring the formation of smaller cyclic oligomers or linear chains.

Analogous Experimental Evidence:

The aforementioned study on PTMOS and DPMOS also demonstrated that PTMOS not only hydrolyzes faster but also undergoes more rapid and extensive condensation, leading to gelation. DPMOS, on the other hand, forms a more stable solution of hydrolyzed and partially condensed species.

Expected Condensation Behavior:

  • PTPS: Rapid condensation following hydrolysis, leading to the formation of gels and highly cross-linked networks.

  • DPDPS: Slower condensation, with a greater tendency to form soluble oligomers, both linear and cyclic.

The following table summarizes the expected differences in reactivity based on established principles and analogous experimental data.

FeaturePhenyl-tri(phenoxy)silane (PTPS)Diphenyldiphenoxysilane (DPDPS)Rationale
Functionality TrifunctionalDifunctionalNumber of hydrolyzable phenoxy groups.
Expected Initial Hydrolysis Rate FasterSlowerMore reactive sites on PTPS.
Condensation Behavior Rapid formation of cross-linked networks (gels)Slower formation of linear/cyclic polymersTrifunctional nature of hydrolyzed PTPS allows for 3D network formation. Steric hindrance in DPDPS favors less condensed structures.
Resulting Polymer Structure Rigid, 3D network (T-structure)Flexible, linear or cyclic chains (D-structure)A direct consequence of the monomer's functionality.

Thermal Stability: A Key Performance Metric

A significant advantage of incorporating phenyl groups into a polysiloxane network is the enhancement of thermal stability. The rigid aromatic rings are more resistant to thermal degradation than alkyl groups.

Generally, a higher degree of cross-linking and a higher phenyl content contribute to increased thermal stability. Therefore, the highly cross-linked network formed from PTPS is expected to exhibit exceptional thermal stability. The polymers derived from DPDPS will also have excellent thermal properties due to the high phenyl content, though the lower cross-link density might result in slightly lower decomposition temperatures compared to fully cured PTPS networks. Studies on poly(dimethyl diphenyl) siloxane copolymers have shown that thermal stability increases with higher diphenyl siloxane content.[1]

Experimental Protocols for Reactivity Assessment

For researchers wishing to quantify the reactivity of these or similar silanes, the following experimental workflows provide a robust starting point.

Synthesis of Phenyl-substituted Phenoxysilanes

While commercially available, these silanes can also be synthesized in the laboratory. A common method involves the reaction of the corresponding chlorosilane with phenol in the presence of a base to scavenge the HCl byproduct.

Example Protocol for Synthesis of Diphenyldiphenoxysilane:

  • To a solution of diphenyldichlorosilane in a suitable anhydrous solvent (e.g., toluene), add two equivalents of phenol.

  • Slowly add a base (e.g., triethylamine or pyridine) to the mixture at room temperature with stirring.

  • After the addition is complete, the reaction mixture is typically heated to drive the reaction to completion.

  • The resulting salt byproduct is removed by filtration.

  • The product is isolated by removing the solvent under reduced pressure and can be further purified by vacuum distillation.

A similar procedure can be followed for the synthesis of phenyl-tri(phenoxy)silane starting from phenyltrichlorosilane and three equivalents of phenol.

G cluster_synthesis Synthesis of Aryloxysilanes start Chlorosilane + Phenol reaction Reaction in Anhydrous Solvent + Base start->reaction filtration Filtration (remove salt) reaction->filtration purification Solvent Removal & Vacuum Distillation filtration->purification product Purified Aryloxysilane purification->product

Caption: General workflow for the synthesis of aryloxysilanes.

Monitoring Hydrolysis and Condensation by 29Si NMR Spectroscopy

29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the kinetics of silane hydrolysis and condensation. Different silicon environments (e.g., unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and various condensed species) give rise to distinct signals in the 29Si NMR spectrum.

Experimental Protocol:

  • Sample Preparation: In a dry NMR tube, dissolve the silane in a suitable solvent (e.g., a mixture of a deuterated organic solvent like acetone-d6 and water).

  • Initiation: To start the reaction, a catalyst (e.g., an acid or a base) can be added.

  • Data Acquisition: Acquire 29Si NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the different silicon species to determine their relative concentrations over time. From this data, reaction rates can be calculated.

The following table provides a general guide to the expected 29Si NMR chemical shift regions for different species.

Silicon SpeciesNotationExpected 29Si NMR Chemical Shift Range (ppm)
Phenyl-tri(phenoxy)silaneT⁰-60 to -70
Hydrolyzed PTPS speciesT¹, T²-70 to -80
Condensed PTPS speciesT³, etc.-80 to -90
DiphenyldiphenoxysilaneD⁰-30 to -40
Hydrolyzed DPDPS species-40 to -50
Condensed DPDPS speciesD², etc.-50 to -60

Note: These are approximate ranges and can be influenced by solvent and other factors.

G cluster_nmr 29Si NMR Kinetic Study Workflow prep Sample Preparation (Silane + Solvent + H₂O) initiate Reaction Initiation (Catalyst Addition) prep->initiate acquire Time-resolved 29Si NMR Acquisition initiate->acquire process Data Processing (Integration of Peaks) acquire->process analyze Kinetic Analysis (Rate Determination) process->analyze

Sources

Comparative

Advanced GC-MS Analytical Method for Phenyl-tri(phenoxy)silane Purity Testing: A Comparative Guide

Target Audience: Analytical Chemists, Materials Scientists, and Pharmaceutical Researchers Executive Summary & The Analytical Challenge Phenyl-tri(phenoxy)silane (PTPS), also known as triphenoxyphenylsilane (CAS: 4372-24...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Pharmaceutical Researchers

Executive Summary & The Analytical Challenge

Phenyl-tri(phenoxy)silane (PTPS), also known as triphenoxyphenylsilane (CAS: 4372-24-1), is a sterically hindered, high-boiling aryloxysilane. It serves as a critical cross-linking agent and intermediate in the synthesis of advanced silane polymers, aerospace-grade resins, and specialized rubber tread compositions[1].

Determining the absolute purity of PTPS is notoriously difficult. The molecule features a central silicon atom bonded to three bulky phenoxy groups and one phenyl ring ( C24​H20​O3​Si , MW = 384.5 g/mol ). This structure presents a dual challenge:

  • High Boiling Point & Thermal Stability: Eluting this massive molecule requires extreme gas chromatography (GC) oven temperatures (>300°C).

  • Hydrolytic Lability: The Si−O−Ph (silicon-aryloxy) bond is highly susceptible to nucleophilic attack by trace moisture or protic solvents, rapidly cleaving to yield free phenol and phenyl-silanols[2].

As a Senior Application Scientist, I frequently observe laboratories attempting to analyze PTPS using standard Reversed-Phase HPLC or underivatized GC-FID. These approaches almost universally fail, generating false-positive impurity profiles due to on-column degradation. This guide establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing in-situ derivatization, objectively comparing its performance against legacy alternative methods.

Methodological Comparison: Why Legacy Techniques Fail

To understand the causality behind our experimental choices, we must evaluate the physical chemistry of the analyte against the mechanics of the instrument.

  • HPLC-UV: Reversed-phase HPLC relies on aqueous mobile phases (e.g., Water/Acetonitrile). The moment PTPS enters this protic environment, the Si−O−Ph bonds begin to hydrolyze. The resulting chromatogram shows severe peak tailing and artificially inflated levels of free phenol, masking the true purity of the synthesized batch.

  • Quantitative NMR (qNMR): While excellent for determining the bulk molar ratio of phenyl to phenoxy protons, 1H -NMR lacks the sensitivity to detect trace (<0.1%) critical impurities like unreacted chlorosilane precursors or residual phenol.

  • Traditional Titration: Historical methods for aryloxysilanes utilized bromide-bromate titration in glacial acetic acid[2]. However, this is a non-specific bulk assay that cannot differentiate between the target molecule and structurally similar oligomeric byproducts.

Table 1: Performance Comparison of Analytical Modalities for PTPS Purity
Analytical ModalityResolution of Co-eluting SiloxanesMoisture Sensitivity (Artifacts)LOD for Free PhenolStructural ID of UnknownsOverall Suitability
Derivatized GC-MS Excellent Low (Protected by BSTFA) < 1 ppm Yes (EI Fragmentation) Optimal
HPLC-UV (RP)PoorExtreme (On-column hydrolysis)~50 ppmNoUnsuitable
qNMR ( 1H )N/A (Bulk analysis)Low (If run in anhydrous CDCl3​ )~1000 ppmPartialSecondary Validation
GC-FID (Underivatized)ModerateHigh (Silanol adsorption on column)~10 ppmNoSub-optimal

Mechanistic Workflow & Chemical Pathways

To create a self-validating system, our GC-MS protocol incorporates a chemical trapping step. By adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the sample vial, any pre-existing trace moisture, free phenol, or silanol impurities are immediately converted into highly volatile, thermally stable Trimethylsilyl (TMS) ethers. The intact, sterically hindered PTPS does not react with BSTFA and elutes normally.

This proves causality: if a phenol peak appears in the chromatogram, the MS will identify it as TMS-derivatized phenol. Because the derivatization occurred before injection, we can definitively prove the phenol was a true impurity in the batch, not a degradation artifact generated inside the hot GC inlet.

Chem_Pathway PTPS Phenyl-tri(phenoxy)silane (Analyte) Impurities Silanols & Phenol (Degradants/Impurities) PTPS->Impurities Hydrolysis Detector MS Detection (Accurate Purity) PTPS->Detector Analyzed Intact Moisture Trace H2O Moisture->Impurities TMS TMS-Ethers (Volatile) Impurities->TMS Derivatized BSTFA BSTFA Silylation BSTFA->TMS TMS->Detector Analyzed

Figure 1: Mechanistic pathway of PTPS hydrolysis and the protective role of BSTFA derivatization.

Experimental Protocol: Step-by-Step GC-MS Methodology

The following protocol is engineered to prevent column degradation and ensure quantitative accuracy for bulky alkoxysilanes and aryloxysilanes[3].

Phase 1: Anhydrous Sample Preparation

Note: All preparations must be conducted in a nitrogen-purged glovebox or using strict Schlenk line techniques to maintain scientific integrity.

  • Solvent Prep: Dry HPLC-grade Heptane over activated 3Å molecular sieves for 48 hours prior to use.

  • Standardization: Weigh exactly 50.0 mg of the PTPS sample into a 10 mL volumetric flask.

  • Internal Standard: Add 5.0 mg of Triphenylmethane (ISTD) to the flask. Dilute to the mark with anhydrous Heptane.

  • Derivatization: Transfer 1.0 mL of the solution to a 2 mL GC autosampler vial. Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane).

  • Incubation: Cap the vial with a PTFE-lined septum. Heat at 60°C for 30 minutes to drive the silylation of sterically hindered silanols to completion.

Phase 2: GC-MS Instrumental Conditions
  • Column: DB-5HT (5% Phenyl-methylpolysiloxane, high-temperature rated), 30 m × 0.25 mm i.d. × 0.10 µm film thickness. Causality: The ultra-thin 0.10 µm film is critical to allow the massive 384.5 g/mol PTPS molecule to partition in and out of the stationary phase without excessive retention or thermal broadening.

  • Inlet Temperature: 300°C.

  • Injection Volume: 1.0 µL, Split ratio 20:1.

  • Carrier Gas: Ultra-high purity Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 10°C/min to 340°C, hold for 10 min.

  • MS Transfer Line: 320°C.

  • Ion Source (EI): 250°C, 70 eV electron energy.

  • Scan Range: m/z 50 to 550.

GCMS_Workflow A 1. Sample Aliquot (Glovebox / Inert Atm) B 2. Anhydrous Solvent Dilution (Heptane + ISTD) A->B C 3. In-situ Derivatization (BSTFA + 1% TMCS) B->C D 4. High-Temp Capillary GC (DB-5HT, up to 340°C) C->D E 5. Electron Ionization (EI) (70 eV Fragmentation) D->E F 6. Quadrupole MS & Data System (m/z 50-550 Scan) E->F

Figure 2: Optimized GC-MS workflow for bulky aryloxysilane analysis, highlighting the derivatization step.

Data Interpretation & Mass Spectral Analysis

When evaluating the resulting chromatogram, the self-validating nature of the method becomes apparent.

Target Analyte (PTPS): Under 70 eV Electron Ionization, intact PTPS yields a weak molecular ion [M]+ at m/z 384. The base peak is almost universally driven by the alpha-cleavage of one bulky phenoxy radical, yielding the highly stable [M−OPh]+ silicon-stabilized cation at m/z 291. Secondary fragmentation involves the loss of a neutral benzene ring (m/z 78), resulting in a daughter ion at m/z 213.

Impurity Profiling: If hydrolysis occurred during manufacturing, you will observe a peak for Phenol-TMS ether (m/z 166). If the starting material (phenyltrichlorosilane) was incompletely reacted, you will detect mixed chloro-aryloxysilanes (e.g., phenyl-chloro-di(phenoxy)silane), which exhibit distinct isotopic clusters separated by 2 amu due to the 35Cl/37Cl ratio. By quantifying these peaks against the Triphenylmethane internal standard, analysts can achieve highly reproducible purity assays with Relative Standard Deviations (RSD) < 2.0%[4].

References

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Environmental Monitoring / PubMed. Available at:[Link]

  • Quantitative Analysis of Aryloxysilanes. Acta Chemica Scandinavica. Available at:[Link]

  • WO2012073837A1 - Composition de caoutchouc pour bande de roulement (Rubber composition for a tread).Google Patents.

Sources

Validation

phenyl-tri(phenoxy)silane vs alkylsilanes for nanoparticle dispersion

As a Senior Application Scientist, achieving a stable, monomeric dispersion of nanoparticles in organic solvents or polymer matrices is one of the most persistent challenges in materials science. Bare nanoparticles (such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, achieving a stable, monomeric dispersion of nanoparticles in organic solvents or polymer matrices is one of the most persistent challenges in materials science. Bare nanoparticles (such as silica, TiO₂, or ZnO) possess high surface energies and dense surface hydroxyl (-OH) networks, driving rapid agglomeration via inter-particle hydrogen bonding.

To overcome this, we utilize silane coupling agents to chemically tailor the nanoparticle surface, effectively acting as antiflocculants that enhance dispersibility[1]. However, the choice of the silane's functional group (phenyl vs. alkyl) and its leaving group (phenoxy vs. alkoxy) fundamentally dictates the reaction kinetics, the architecture of the grafted layer, and the ultimate dispersion performance.

This guide provides an objective, mechanistically grounded comparison between phenyl-tri(phenoxy)silane and long-chain alkylsilanes to help you engineer the optimal nanoparticle interface.

Mechanistic Divergence: Steric Hindrance & Surface Chemistry

The performance of a silane coupling agent is governed by two distinct structural features: the functional core (which interacts with the solvent/matrix) and the leaving groups (which dictate the attachment kinetics).

Alkylsilanes (e.g., Octadecyltrimethoxysilane): Alkylsilanes rely on linear carbon chains (typically C8 to C18) to provide steric stabilization and extreme hydrophobicity[2]. They typically feature methoxy (-OMe) or ethoxy (-OEt) leaving groups. Because these alkoxy groups are small, they hydrolyze rapidly in the presence of trace water. While this ensures fast reactivity, it introduces a high risk of premature self-condensation in solution. Instead of a pristine monolayer, alkylsilanes often form uneven, oligomeric networks on the nanoparticle surface.

Phenyl-tri(phenoxy)silane: This molecule presents a radically different kinetic profile. It features a rigid phenyl ring and three bulky phenoxy (-OPh) leaving groups. While the phenoxide ion is a thermodynamically excellent leaving group, the massive steric bulk of three phenoxy rings physically shields the central silicon atom from nucleophilic attack by water. This steric hindrance drastically slows down the hydrolysis rate. Consequently, bulk self-condensation is virtually eliminated. The silane only reacts when it is forced into direct contact with the highly reactive silanol groups on the nanoparticle surface, yielding a highly uniform, dense monolayer. Furthermore, the phenyl core introduces strong π−π stacking capabilities, which are critical for dispersion in aromatic or polar-aprotic environments[3].

G cluster_phenyl Phenyl-tri(phenoxy)silane Pathway cluster_alkyl Alkylsilane Pathway NP Bare Nanoparticle (Surface -OH) PhSilane Phenyl-tri(phenoxy)silane Bulky Leaving Groups NP->PhSilane Addition AlkSilane Alkyltrialkoxysilane Small Leaving Groups NP->AlkSilane Addition PhHydro Slow Hydrolysis (Steric Shielding) PhSilane->PhHydro PhMono Dense Monolayer (No Self-Condensation) PhHydro->PhMono Condensation AlkHydro Fast Hydrolysis (High Reactivity) AlkSilane->AlkHydro AlkPoly Polymeric/Oligomeric Layer (Self-Condensation Risk) AlkHydro->AlkPoly Condensation

Reaction pathways of phenyl-tri(phenoxy)silane vs alkylsilanes on nanoparticles.

Quantitative Performance Comparison

The structural differences between these silanes translate directly into measurable macroscopic properties. Long-chain alkyl groups (C8-C18) maximize surface hydrophobicity via van der Waals forces, achieving contact angles up to 158°[2]. Conversely, phenyl-modified surfaces exhibit moderate hydrophobicity but excel in specific solvent interactions. For instance, phenyl-functionalized silica nanoparticles demonstrate vastly superior dispersion stability at high concentrations (up to 20 wt.%) in N-methyl-2-pyrrolidone (NMP) compared to alkyl-modified counterparts[3].

ParameterPhenyl-tri(phenoxy)silaneLong-Chain Alkylsilanes (C8-C18)Mechanistic Causality
Leaving Group Bulk Extremely High (Phenoxy)Low (Methoxy/Ethoxy)Dictates hydrolysis kinetics and self-condensation risk.
Self-Condensation Risk Very LowHighPhenoxy steric shielding forces surface-localized reactions.
Water Contact Angle ~90° - 100°140° - 158°Alkyl chains maximize surface hydrophobicity[2],[4].
Dispersion in Aromatic Solvents Excellent (e.g., Toluene, NMP)ModeratePhenyl groups enable strong π−π stacking with the matrix[3].
Dispersion in Aliphatic Solvents ModerateExcellent (e.g., Hexane)Long alkyl chains provide optimal steric stabilization in non-polar media.

Self-Validating Experimental Protocols

To ensure scientific integrity, surface modification cannot be treated as a "mix and hope" procedure. The following protocols are designed as self-validating systems, incorporating specific causality-driven steps and integrated quality control (QC) metrics.

Workflow Step1 1. NP Activation (Acid Reflux) Step2 2. Silane Addition (Solvent Selection) Step1->Step2 Step3 3. Thermal Drive (Reaction Kinetics) Step2->Step3 Step4 4. Purification (Byproduct Removal) Step3->Step4 Step5 5. QC Validation (DLS & Contact Angle) Step4->Step5

Standardized self-validating workflow for silane-based nanoparticle modification.

Protocol A: Monolayer Functionalization via Phenyl-tri(phenoxy)silane

Target: High-concentration dispersion in NMP or aromatic polymers.

  • Nanoparticle Activation: Disperse 1.0 g of nanoparticles in 0.1 M HCl for 1 hour. Causality: This maximizes the density of surface silanol (-OH) groups, providing abundant anchoring sites. Centrifuge and dry under vacuum.

  • Anhydrous Reaction Setup: Dissolve 2 wt% phenyl-tri(phenoxy)silane in anhydrous toluene. Causality: Anhydrous conditions are critical. They prevent the premature hydrolysis of the sterically hindered phenoxy groups, forcing the silane to react exclusively with the surface-bound water/silanols of the nanoparticles.

  • Thermal Condensation: Add the activated nanoparticles to the solution and reflux at 110°C for 12 hours. Causality: The high thermal energy is required to overcome the massive steric barrier of the phenoxy groups, driving the condensation reaction.

  • Purification: Centrifuge and wash the particles three times with absolute ethanol. Causality: This step is mandatory to remove the phenol byproduct generated during the reaction, which would otherwise poison downstream applications.

  • Validation: Perform Dynamic Light Scattering (DLS) in NMP. A Polydispersity Index (PDI) < 0.1 confirms a monomeric dispersion free of silane-bridged agglomerates.

Protocol B: Hydrophobic Coating via Long-Chain Alkylsilanes

Target: Superhydrophobic surfaces or dispersion in aliphatic solvents.

  • Pre-Hydrolysis: Prepare a 95:5 (v/v) ethanol/water mixture. Adjust the pH to 4.5 using acetic acid. Add 2 wt% octadecyltrimethoxysilane and stir for 30 minutes. Causality: Unlike phenoxy groups, alkoxy groups require acid catalysis to rapidly hydrolyze into reactive silanols before they can effectively graft to the surface.

  • Grafting: Add the nanoparticles to the pre-hydrolyzed solution and stir at room temperature for 4 hours.

  • Thermal Curing: Recover the nanoparticles via centrifugation and cure them in an oven at 110°C for 2 hours. Causality: Thermal curing drives the irreversible formation of a cross-linked Si-O-Si network on the nanoparticle surface, locking the alkyl chains in place.

  • Validation: Measure the water contact angle of a drop-cast film. A contact angle >140° validates successful high-density alkyl functionalization[2].

Application Matrix: Choosing the Right Silane

  • Drug Development & Nanomedicine: Phenyl-tri(phenoxy)silane is highly preferred when formulating nanocarriers for aromatic, poorly water-soluble drugs. The grafted phenyl rings provide a stable thermodynamic sink for drug loading via π−π stacking, while the lack of polymeric self-condensation ensures the nanoparticles remain below the critical 100 nm threshold for cellular uptake.

  • Polymer Nanocomposites: For reinforcing aliphatic matrices (like polyethylene or polypropylene), long-chain alkylsilanes are superior due to favorable van der Waals entanglement. However, for high-performance aromatic matrices (like polyurethanes, epoxies, or polystyrene), phenyl silanes provide superior interfacial shear strength and prevent filler agglomeration[3].

References

  • Kang, T., Jang, I., & Oh, S.-G. (2016). Surface modification of silica nanoparticles using phenyl trimethoxy silane and their dispersion stability in N-methyl-2-pyrrolidone. Colloids and Surfaces A: Physicochemical and Engineering Aspects.[Link]

  • Somoghi, R., et al. (2017). The Effect of Different Coupling Agents on Nano-ZnO Materials Obtained via the Sol–Gel Process. Nanomaterials (Semantic Scholar).[Link]

  • ACS Omega. (2022). Dual-Silane Premodified Silica Nanoparticles Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites.[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Phenyl-tri(phenoxy)silane

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of phenyl-tri(phenoxy)silane (C₂₄H₂₀O₃Si). As a Senior Application S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of phenyl-tri(phenoxy)silane (C₂₄H₂₀O₃Si). As a Senior Application Scientist, this document moves beyond a simple cataloging of spectral data to offer a comparative analysis of fragmentation behaviors under different ionization techniques, grounded in established mechanistic principles. The objective is to equip researchers with the expertise to predict, interpret, and leverage mass spectrometry data for the structural elucidation of complex organosilicon compounds.

Introduction: The Significance of Phenyl-tri(phenoxy)silane in Advanced Materials

Phenyl-tri(phenoxy)silane is a tetra-substituted silane featuring a central silicon atom bonded to one phenyl group and three phenoxy groups. Its unique structure imparts properties valuable in the development of high-performance polymers, thermal stabilizers, and optical materials. A thorough understanding of its molecular structure and stability is paramount, and mass spectrometry serves as a critical tool for its characterization. This guide will focus on elucidating its fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing a comprehensive picture of its gas-phase ion chemistry.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a highly energetic ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. This "hard" ionization is invaluable for structural elucidation as the resulting fragments provide a molecular fingerprint.

Experimentally Observed Fragmentation of Phenyl-tri(phenoxy)silane

The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides key GC-MS data for phenyl-tri(phenoxy)silane.[1] The molecular weight of phenyl-tri(phenoxy)silane is 384.5 g/mol .[1] The mass spectrum is characterized by several key fragments, with the most significant peaks observed at the following mass-to-charge ratios (m/z):

m/zProposed FragmentRelative Intensity
384[M]⁺• (Molecular Ion)High
291[M - C₆H₅O]⁺Moderate
213[M - C₆H₅O - C₆H₆]⁺•High
199[Si(OC₆H₅)₂]⁺•Moderate
77[C₆H₅]⁺High
Mechanistic Interpretation of EI Fragmentation

The fragmentation of phenyl-tri(phenoxy)silane under EI conditions is driven by the stability of the resulting carbocations and radical species. The presence of multiple aromatic rings provides pathways for charge stabilization.

The fragmentation process begins with the removal of an electron from the molecule to form the molecular ion, [M]⁺•, at m/z 384.

Caption: Proposed EI fragmentation pathway of phenyl-tri(phenoxy)silane.

The primary fragmentation pathways are as follows:

  • Loss of a Phenoxy Radical: The molecular ion can undergo cleavage of a silicon-oxygen bond to lose a phenoxy radical (•OC₆H₅), resulting in the fragment ion at m/z 291 . This is a common pathway for compounds containing phenoxy groups.

  • Formation of the Phenyl Cation: Direct cleavage of the silicon-carbon bond can lead to the formation of the highly stable phenyl cation at m/z 77 . This is a characteristic fragment for many phenyl-containing compounds.[2]

  • Rearrangement and Loss of Benzene: The fragment at m/z 291 can undergo a rearrangement involving the transfer of a hydrogen atom, leading to the elimination of a neutral benzene molecule (C₆H₆) and the formation of the high-intensity fragment at m/z 213 .

  • Loss of a Phenyl Radical: The fragment at m/z 291 can also lose a phenyl radical (•C₆H₅) to form the fragment at m/z 199 .

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Alternative

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically imparts very little excess energy to the analyte molecule.[3][4] This results in minimal fragmentation and often allows for the observation of the intact molecular ion, or more commonly, a protonated or adducted molecule.

Expected ESI Mass Spectrum of Phenyl-tri(phenoxy)silane

For a non-polar molecule like phenyl-tri(phenoxy)silane, protonation ([M+H]⁺) can be challenging. However, in the presence of alkali metal salts (e.g., sodium chloride), the formation of adduct ions is highly probable. Therefore, the expected ESI mass spectrum would be dominated by a single major peak corresponding to the sodium adduct, [M+Na]⁺.

m/zProposed IonIonization Mode
407[M+Na]⁺Positive ESI

The primary advantage of ESI-MS in this context is the unambiguous determination of the molecular weight.[5] The lack of fragmentation simplifies the spectrum, making it ideal for analyzing complex mixtures or confirming the identity of a synthesized compound.

Caption: Simplified schematic of the ESI process for phenyl-tri(phenoxy)silane.

Comparison of EI and ESI for the Analysis of Phenyl-tri(phenoxy)silane

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (typically 70 eV)Low
Fragmentation Extensive and reproducibleMinimal to none
Molecular Ion [M]⁺•, often of moderate to low abundanceTypically observed as [M+H]⁺ or [M+Na]⁺, high abundance
Primary Use Structural elucidation via fragmentation patternsMolecular weight determination, analysis of non-volatile and thermally labile compounds
Sample Introduction Typically coupled with Gas Chromatography (GC)Typically coupled with Liquid Chromatography (LC)

Experimental Protocols

Protocol for GC-EI-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of phenyl-tri(phenoxy)silane in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injection Volume: 1 µL

    • Inlet Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 50-500

Protocol for LC-ESI-MS Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of phenyl-tri(phenoxy)silane in a mixture of acetonitrile and water (90:10 v/v) containing 0.1% formic acid and 10 mM sodium acetate.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 70% B to 100% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 100-1000

Conclusion

The choice of ionization technique for the mass spectrometric analysis of phenyl-tri(phenoxy)silane is dictated by the analytical goal. Electron Ionization provides rich structural information through its characteristic fragmentation pattern, which is essential for detailed structural elucidation and identification. In contrast, Electrospray Ionization offers a straightforward and non-destructive method for determining the molecular weight, which is particularly useful for confirming the identity of the compound and for quantitative studies. By understanding the principles behind each technique and the expected fragmentation behaviors, researchers can effectively leverage mass spectrometry to characterize phenyl-tri(phenoxy)silane and related organosilicon compounds with confidence.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6426512, Phenyl-tri(phenoxy)silane. [Link]

  • SIELC Technologies. (2018, May 16). Triethoxy(phenyl)silane. [Link]

  • NIST. Silane, trimethoxyphenyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Mass spectrum of Silane, triethyl(2-phenylethoxy) with retention time (RT)= 4.975. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13075, Phenyltriethoxysilane. [Link]

  • NIST. Silane, triethoxyphenyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • NIST. Silane, triethoxyphenyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Cockram, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • NIST. Phenyl trichlorosilane. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectra in the high mass range from... [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Frontiers Media. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Cockram, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl-tri(phenoxy)silane
Reactant of Route 2
Phenyl-tri(phenoxy)silane
© Copyright 2026 BenchChem. All Rights Reserved.